molecular formula C19H24I3N3O9 B602064 Iopamidol Impurity E CAS No. 60166-92-9

Iopamidol Impurity E

Número de catálogo: B602064
Número CAS: 60166-92-9
Peso molecular: 819.1 g/mol
Clave InChI: QQRCHDDLZAECOQ-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

an impurity of and is used to synthesize Iopamidol

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

60166-92-9

Fórmula molecular

C19H24I3N3O9

Peso molecular

819.1 g/mol

Nombre IUPAC

[(2S)-1-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-2,4,6-triiodoanilino]-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C19H24I3N3O9/c1-7(34-8(2)30)17(31)25-16-14(21)11(18(32)23-9(3-26)4-27)13(20)12(15(16)22)19(33)24-10(5-28)6-29/h7,9-10,26-29H,3-6H2,1-2H3,(H,23,32)(H,24,33)(H,25,31)/t7-/m0/s1

Clave InChI

QQRCHDDLZAECOQ-ZETCQYMHSA-N

SMILES isomérico

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)OC(=O)C

SMILES canónico

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)OC(=O)C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

5-​[[(2S)​-​2-​(Acetyloxy)​-​1-​oxopropyl]​amino]​-​N,​N’-​bis[2-​hydroxy-​1-​(hydroxymethyl)​ethyl]​-​2,​4,​6-​triiodo-1,​3-​benzenedicarboxamide

Origen del producto

United States

Foundational & Exploratory

function of Iopamidol Impurity E in research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Function of Iopamidol Impurity E in Pharmaceutical Research and Quality Control

Abstract

Iopamidol, a widely utilized non-ionic iodinated contrast agent, is indispensable in modern diagnostic imaging.[1] Its complex, multi-step synthesis, however, necessitates rigorous control of process-related impurities and degradation products to ensure patient safety and therapeutic efficacy.[1][2] This technical guide delves into the specific and critical function of Iopamidol Impurity E, a key related substance identified in the European Pharmacopoeia (EP). Far from being a compound studied for intrinsic biological activity, Iopamidol Impurity E's primary role in research and development is as a highly characterized analytical reference standard . This guide provides senior application scientists, researchers, and drug development professionals with a comprehensive overview of its application in method validation, quality control, and stability testing, underpinned by field-proven insights and detailed experimental protocols.

The Imperative of Impurity Profiling in Iopamidol Manufacturing

Iopamidol is a cornerstone of radiological procedures, enhancing the visibility of internal structures in CT scans, angiography, and urography.[1][3] The safety and efficacy of these procedures are directly linked to the purity of the administered contrast medium. Impurities can arise from various sources, including unreacted starting materials, by-products from side reactions during synthesis, or the degradation of the Iopamidol molecule under stress conditions such as heat, light, or pH extremes.[2][4][5]

Regulatory bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate strict limits on these impurities.[1][6] Therefore, the core function of a specific, identified impurity like Iopamidol Impurity E is to serve as a benchmark, enabling pharmaceutical manufacturers to precisely identify, quantify, and control its presence in the final active pharmaceutical ingredient (API).[7][8]

Physicochemical Characterization of Iopamidol Impurity E

Iopamidol Impurity E is a structurally related compound to the parent Iopamidol molecule. Its precise chemical identity is critical for its function as a reference standard.

Identifier Value Source
Chemical Name (1S)-2-[[3,5-bis[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate[3]
CAS Number 60166-92-9[1][3]
Molecular Formula C19H24I3N3O9[3]
Molecular Weight 819.12 g/mol [3]
Pharmacopoeial Listing Iopamidol EP Impurity E[1]

The presence of the acetate group distinguishes Impurity E from the parent Iopamidol structure, a nuance that requires robust analytical methods for proper resolution and quantification.

Core Function as an Analytical Reference Standard

The central role of Iopamidol Impurity E in a research and quality control setting is to act as a certified reference material. This function is built upon four essential pillars: ensuring the accuracy of analytical methods, establishing quality control benchmarks, validating batch consistency, and supporting regulatory compliance.[7][9]

Analytical Method Development and Validation

The development of a reliable analytical method, typically High-Performance Liquid Chromatography (HPLC), is impossible without a pure reference standard for the impurity of interest.[6][10] Iopamidol Impurity E is used to:

  • Confirm Specificity: The method must be able to unequivocally separate the Impurity E peak from Iopamidol and other related substances. The standard is spiked into the sample to confirm peak identity and resolution.

  • Determine Linearity and Range: A calibration curve is generated using serial dilutions of the Impurity E standard to prove the method provides results that are directly proportional to the concentration of the impurity.[9]

  • Assess Accuracy and Precision: Known amounts of the standard are added to Iopamidol samples to ensure the method can accurately recover the impurity and produces consistent results over repeated analyses.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation with Impurity E Standard cluster_2 Phase 3: Implementation Dev Define Analytical Target Profile (ATP) Select Select HPLC Column & Mobile Phase Dev->Select Initial Screening Specificity Specificity Test (Spike Impurity E) Select->Specificity Use Reference Standard Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy & Precision (Recovery Study) Linearity->Accuracy Robustness Robustness Testing (Vary Parameters) Accuracy->Robustness Final Final Validated Method Robustness->Final Method Finalized

Caption: Workflow for HPLC method validation using the Iopamidol Impurity E reference standard.

Routine Quality Control and Stability Testing

In a manufacturing environment, every batch of Iopamidol must be tested to ensure it meets pharmacopoeial purity requirements.[8] The Impurity E standard is used for:

  • Quality Control (QC) Checks: It serves as a calibrator to quantify the level of Impurity E in each production batch, ensuring it does not exceed the specified limits (e.g., typically <0.15% as per ICH guidelines).[9]

  • Forced Degradation Studies: To understand how Iopamidol degrades, it is subjected to stress conditions like acid, base, oxidation, heat, and light.[4] The Impurity E standard is crucial for identifying and tracking the formation of this specific degradant, which informs the establishment of appropriate storage conditions and shelf-life.[4][8]

G cluster_stress Stress Conditions Iopamidol Iopamidol API Batch Acid Acidic Hydrolysis Iopamidol->Acid Base Alkaline Hydrolysis Iopamidol->Base Oxidation Oxidative (H2O2) Iopamidol->Oxidation Thermal Thermal (Heat) Iopamidol->Thermal Photo Photolytic (UV Light) Iopamidol->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify & Quantify Degradation Products Analysis->Result Standard Iopamidol Impurity E Reference Standard Standard->Analysis Calibration & Identification

Caption: Logical workflow for a forced degradation study of Iopamidol.

Experimental Protocol: HPLC-UV Analysis

A robust reversed-phase HPLC method is the cornerstone of Iopamidol impurity profiling.[11] The following protocol is a representative method adapted from pharmacopoeial standards and scientific literature for the quantification of Iopamidol Impurity E.[10][11]

Objective: To separate and quantify Iopamidol Impurity E in an Iopamidol drug substance sample.

4.1 Chromatographic Conditions

The choice of column and mobile phase is critical. A phenyl-based column can offer alternative selectivity to the standard C18, leveraging π-π interactions with the aromatic rings in Iopamidol and its impurities.[11]

Parameter Specification Rationale
HPLC Column Phenyl-group-bonded silica gel, 5 µm, 4.6 x 250 mmProvides unique selectivity for aromatic compounds, aiding resolution from the main peak.[10]
Mobile Phase A Buffer Solution (e.g., Phosphate buffer, pH 3.0)Controls the ionization state of acidic/basic functional groups to ensure consistent retention.
Mobile Phase B AcetonitrileOrganic modifier used to elute compounds from the reversed-phase column.
Gradient Elution Time-based gradient from low %B to high %BNecessary to elute both early-eluting polar impurities and later-eluting non-polar impurities like Impurity E within a reasonable runtime.
Flow Rate 1.0 - 2.0 mL/minOptimized for best efficiency and resolution on a standard 4.6 mm ID column.[10]
Column Temp. 60°CHigher temperature can improve peak shape and reduce viscosity, but must be carefully controlled as it significantly impacts separation.[10]
UV Detection 240 nmWavelength at which Iopamidol and its iodinated impurities exhibit strong absorbance.[11]
Injection Vol. 20 µLStandard volume to ensure reproducibility.[10]

4.2 Preparation of Solutions

  • Reference Standard Solution: Accurately weigh and dissolve Iopamidol Impurity E reference standard in a suitable diluent (e.g., Water:Methanol) to a final concentration of approximately 1.5 µg/mL (corresponding to a 0.15% reporting limit for a 1 mg/mL sample solution).

  • Sample Solution: Prepare a solution of the Iopamidol API in the same diluent to a final concentration of 1.0 mg/mL.

  • System Suitability Solution: A solution containing both Iopamidol and a known amount of Impurity E to verify resolution and chromatographic performance before analysis.

4.3 Methodology

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no carryover or system contamination.

  • Inject the System Suitability Solution. The resolution between the Iopamidol peak and the Impurity E peak must meet the pre-defined criteria (e.g., Resolution ≥ 2.0).

  • Inject the Reference Standard Solution multiple times (e.g., n=5) and verify the relative standard deviation (RSD) of the peak area is acceptable (e.g., ≤ 5.0%).

  • Inject the Sample Solution.

  • Identify the peak for Impurity E in the sample chromatogram by comparing its retention time to that of the reference standard. According to the EP method, Impurity E has a relative retention time (RRT) of approximately 2.2 compared to the main Iopamidol peak.[11]

  • Calculate the amount of Impurity E in the sample using the peak area response from the reference standard injection.

Conclusion

Iopamidol Impurity E does not function as a compound with therapeutic or independent biological relevance in research. Its purpose is singular and indispensable: to serve as a high-purity analytical reference standard.[6][7] Its use is fundamental to developing and validating robust analytical methods, ensuring batch-to-batch consistency, and meeting the stringent regulatory requirements that safeguard public health.[5][8] For scientists in pharmaceutical development and quality control, Iopamidol Impurity E is a critical tool that underpins the safety and integrity of the final Iopamidol drug product, translating meticulous analytical science directly into patient safety.

References

  • Benchchem. Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions.
  • PharmiWeb.com. The Importance of Impurity Standards in Pharmaceutical Development.
  • HealthManagement.org. How Impurity Reference Standards Ensure Drug Safety.
  • Industry Today. How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy.
  • Knors Pharma. Reference Standards for Impurities in Pharmaceuticals.
  • PubMed. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes.
  • Pharmaffiliates. The Role of Impurity Standards in Pharmaceutical Quality Control.
  • Veeprho. Iopamidol Impurities and Related Compound.
  • Daicel Pharma Standards. Iopamidol Impurities Manufacturers & Suppliers.
  • Benchchem. A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities.
  • Benchchem. Navigating the Labyrinth of Iopamidol Impurity Profiling: A Technical Guide to Optimal HPLC Column Selection.
  • Pharmaffiliates. Iopamidol-impurities.

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Separation of Iopamidol and Its Impurities Using a C18 Column

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the development and application of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Iopamidol and its process-related and degradation impurities. Iopamidol, a widely used non-ionic, water-soluble iodinated contrast agent, requires stringent purity control to ensure patient safety and therapeutic efficacy.[1] Due to its polar nature and complex synthesis, achieving optimal separation from structurally similar impurities presents a significant analytical challenge. This note provides an in-depth exploration of method development strategies centered on the versatile C18 stationary phase, explaining the causality behind critical parameter selection, from mobile phase composition and pH to column temperature. We present a detailed, validated protocol suitable for quality control and stability studies, supplemented by a guide to forced degradation studies to ensure the method is stability-indicating. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and reproducible method for Iopamidol impurity profiling.

Introduction: The Analytical Imperative in Iopamidol Quality Control

Iopamidol is an essential diagnostic imaging agent, and its chemical purity is paramount. The manufacturing process and subsequent storage can introduce impurities that may impact the drug's safety and efficacy profile.[2] Regulatory bodies, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict limits on these impurities.[1] High-Performance Liquid Chromatography (HPLC) is the definitive technique for this analysis.[1][2]

Reversed-phase chromatography using an octadecylsilyl silica gel (C18) column is the most common approach for Iopamidol analysis.[3] However, the inherent polarity of Iopamidol, conferred by its multiple hydroxyl and amide functional groups, can lead to analytical challenges on traditional C18 phases, such as poor retention and peak tailing.[3][4] This guide addresses these challenges by providing a systematic approach to method development and optimization, ensuring the resulting protocol is both robust and reliable.

Part I: Method Development Strategy & The Central Role of the C18 Column

The goal of method development is to achieve adequate resolution between the main Iopamidol peak and all potential impurities in a reasonable analysis time. The choice of stationary phase is the most powerful tool for influencing selectivity.[5]

Causality of Column Selection: Why C18?

The C18 phase is the workhorse of reversed-phase chromatography due to its strong hydrophobic interactions with a wide range of analytes. For Iopamidol, it provides a crucial balance: it is hydrophobic enough to retain the molecule and its less polar impurities, yet the underlying silica support and modern bonding chemistries allow for operation with highly aqueous mobile phases necessary for eluting such a polar compound.[3]

While C18 is the primary choice, alternative selectivities can be invaluable. Phenyl-based columns, for instance, can offer unique π-π interactions with the aromatic rings in Iopamidol, which may resolve specific, co-eluting impurity pairs that are difficult to separate on a C18 column alone.[3]

Optimizing Critical Chromatographic Parameters

Successful separation hinges on the careful optimization of several interconnected parameters.

  • Mobile Phase Composition:

    • Aqueous Phase & pH: A buffered aqueous phase is critical. Iopamidol's numerous amide and hydroxyl groups can engage in secondary interactions with residual silanol groups on the column's silica backbone, leading to significant peak tailing.[3] Operating at a lower pH (e.g., 2.5–3.5) suppresses the ionization of these silanols, minimizing these unwanted interactions and dramatically improving peak shape.[3][6]

    • Organic Modifier: Acetonitrile is typically preferred over methanol as it provides lower viscosity (and thus lower backpressure) and is often used in pharmacopoeial gradient methods.[7][8]

    • Gradient Elution: A gradient program, starting with a high percentage of the aqueous phase and gradually increasing the organic modifier concentration, is essential. This allows for the retention and separation of early-eluting polar impurities while ensuring that the main, more retained Iopamidol peak and any non-polar impurities are eluted efficiently.[1]

  • Column Temperature: Temperature is a critical parameter that directly influences retention time, resolution, and mobile phase viscosity. Studies have shown that for preparative HPLC, an optimal temperature range of 20-30°C improves resolution between Iopamidol and its impurities by increasing retention.[9][10] Conversely, some pharmacopoeial analytical methods specify a higher temperature of 60°C to reduce analysis time and improve peak efficiency.[1] This parameter must be empirically optimized and then carefully controlled for method robustness.

Data Presentation: Key Column & Method Parameters

The following table summarizes the critical parameters for consideration during method development.

ParameterSelection Criteria & RationaleTypical Values
Stationary Phase C18 (L1 packing) provides a good balance of hydrophobicity for retention.[3]Octadecylsilyl Silica Gel
Particle Size Smaller particles (<3 µm) offer higher efficiency but at the cost of higher backpressure. 5 µm is a common choice balancing efficiency and pressure.[3]3 µm, 5 µm
Column Dimensions A 250 mm length provides high resolving power, while 150 mm offers a faster analysis time. 4.6 mm is a standard internal diameter.[3][9]150 or 250 mm x 4.6 mm
Mobile Phase A Aqueous buffer, often water or a phosphate buffer.[6][8]HPLC-grade Water
Mobile Phase B Mixture of water and an organic solvent to modulate elution strength.[8]Water:Acetonitrile (1:1)
pH Control Low pH (2.5-3.5) is used to suppress silanol interactions and prevent peak tailing.[3]pH adjusted with Phosphoric Acid
Column Temperature Affects retention and resolution; must be optimized. Ranges from ambient to elevated.[1][10]25°C - 60°C
Detection Iopamidol has a UV chromophore suitable for detection around 240 nm.[1]UV at 240 nm
Flow Rate A standard flow rate for a 4.6 mm ID column.1.0 - 2.0 mL/min
Visualization: Method Development Workflow

The logical flow of method development is crucial for achieving a robust separation efficiently.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation DefineObjective Define Goal: Separate all impurities from Iopamidol ColumnSelect Select C18 Column (e.g., 250x4.6mm, 5µm) DefineObjective->ColumnSelect ScoutGradient Run Generic Gradient (e.g., 5-95% B in 30 min) ColumnSelect->ScoutGradient Eval1 Evaluate Resolution & Peak Shape ScoutGradient->Eval1 Initial Chromatogram Opt_pH Optimize Mobile Phase pH (for peak shape) Eval1->Opt_pH Opt_Grad Optimize Gradient Slope (for resolution) Opt_pH->Opt_Grad Opt_Temp Optimize Temperature (fine-tune selectivity) Opt_Grad->Opt_Temp FinalMethod Finalize Method Opt_Temp->FinalMethod Optimized Method Robustness Robustness Testing (Forced Degradation) FinalMethod->Robustness Validation Full Method Validation (ICH Guidelines) Robustness->Validation

Caption: Logical workflow for HPLC method development.

Part II: A Validated Protocol for Iopamidol Impurity Analysis

This protocol is based on established pharmacopoeial methods and scientific literature, designed to be robust and reliable for routine quality control.[1][8]

Materials and Reagents
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (L1 packing)

  • Reagents:

    • HPLC-grade Acetonitrile

    • HPLC-grade Water

    • Phosphoric Acid (85%)

  • Standards:

    • USP Iopamidol Reference Standard (RS)

    • USP Iopamidol Related Compound C RS (or other relevant impurity standards)

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water
Mobile Phase B Water and Acetonitrile (1:1)
Flow Rate 1.5 mL/min
Column Temperature 30°C
Detection UV, 240 nm
Injection Volume 20 µL
Gradient Program Time (min)
0
18
30
34
36
40
Preparation of Solutions
  • System Suitability Solution: Accurately weigh and dissolve quantities of USP Iopamidol RS and USP Iopamidol Related Compound C RS in water to obtain a final concentration of approximately 20 µg/mL for each compound.[8] This solution is used to verify the resolution and performance of the chromatographic system.

  • Test Solution: Accurately weigh about 500 mg of the Iopamidol sample, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with water, and mix.[8] This results in a concentration of 10 mg/mL.

  • Standard Solution (for quantification): Prepare a solution of USP Iopamidol RS in water with a concentration corresponding to the impurity limit (e.g., 0.1% of the Test Solution concentration, which would be 10 µg/mL).

System Suitability and Analysis
  • Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes.

  • Inject the System Suitability Solution.

  • Verify that the system meets the pre-defined criteria:

    • Resolution: The resolution between the Iopamidol peak and the nearest eluting impurity peak must be greater than 2.0.

    • Tailing Factor: The tailing factor for the Iopamidol peak should not be more than 1.5.

    • Reproducibility: The relative standard deviation (RSD) for peak areas from replicate injections should be less than 2.0%.

  • Once system suitability is confirmed, inject the blank (water), followed by the Test Solution.

  • Identify and integrate all impurity peaks.

  • Calculate the percentage of each impurity using the peak area response relative to the main Iopamidol peak, applying appropriate relative response factors if known.

Part III: Ensuring Method Specificity via Forced Degradation

A critical component of method validation is demonstrating that the analytical procedure is "stability-indicating."[11] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally produce degradation products.[12] The method must be able to separate these newly formed degradant peaks from the main Iopamidol peak and from each other.[13]

Forced Degradation Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

  • Acidic Hydrolysis: To 1 mL of Iopamidol stock solution (10 mg/mL), add 1 mL of 0.1 M hydrochloric acid. Heat in a water bath at 80°C for 24 hours. Cool, neutralize with 0.1 M sodium hydroxide, and dilute for HPLC analysis.[13]

  • Alkaline Hydrolysis: To 1 mL of Iopamidol stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat in a water bath at 80°C for 12 hours. Cool, neutralize with 0.1 M hydrochloric acid, and dilute for HPLC analysis.[13]

  • Oxidative Degradation: To 1 mL of Iopamidol stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.[13]

  • Thermal Degradation: Expose solid Iopamidol powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in water for analysis.[13]

  • Photolytic Degradation: Expose an aqueous solution of Iopamidol to UV light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil and stored under the same conditions. Analyze both samples.[13]

Visualization: Forced Degradation Workflow

ForcedDegradation cluster_Stress Acid Acid Hydrolysis (HCl, 80°C) HPLC_Analysis HPLC Analysis (Using Developed Method) Acid->HPLC_Analysis Base Alkaline Hydrolysis (NaOH, 80°C) Base->HPLC_Analysis Oxidation Oxidation (H₂O₂, RT) Oxidation->HPLC_Analysis Thermal Thermal (Solid, 80°C) Thermal->HPLC_Analysis Photo Photolytic (UV Light) Photo->HPLC_Analysis Iopamidol_Sample Iopamidol API Sample Iopamidol_Sample->Acid Iopamidol_Sample->Base Iopamidol_Sample->Oxidation Iopamidol_Sample->Thermal Iopamidol_Sample->Photo Evaluation Evaluate Peak Purity & Assess Resolution of Degradants HPLC_Analysis->Evaluation Conclusion Confirm Method is Stability-Indicating Evaluation->Conclusion

Caption: Experimental workflow for forced degradation studies.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing (Iopamidol) Secondary interactions with active silanol groups on the column.[3]1. Ensure mobile phase pH is sufficiently low (e.g., 2.5-3.5) to suppress silanol activity.[3]2. Use a modern, high-quality, end-capped C18 column with minimal silanol activity.
Poor Resolution Inadequate selectivity between Iopamidol and an impurity.1. Optimize the gradient slope: a shallower gradient provides more time for separation.2. Adjust the column temperature; this can alter selectivity.[1]3. If co-elution persists, consider a column with different selectivity, such as a Phenyl phase.[3]
Variable Retention Times Poorly equilibrated column; inconsistent mobile phase preparation; leaks in the system; fluctuating column temperature.1. Ensure the column is fully equilibrated before starting the sequence.2. Use a precise method for preparing the mobile phase and ensure it is degassed.[3]3. Check the system for leaks and verify pump flow rate accuracy.
Ghost Peaks Contamination from sample, mobile phase, or carryover from previous injections.1. Use high-purity, HPLC-grade solvents and reagents.[3]2. Implement a robust needle wash protocol in the autosampler method.3. Run blank injections to identify the source of contamination.

Conclusion

The successful separation of Iopamidol from its impurities using a C18 column is a readily achievable but highly systematic process. The key to a robust method lies in understanding the polar nature of the analyte and proactively addressing potential issues like poor peak shape through careful control of mobile phase pH. By optimizing the gradient profile and column temperature, excellent resolution can be obtained. Verifying the method's specificity through comprehensive forced degradation studies is a non-negotiable step that ensures the final protocol is truly stability-indicating and fit for its intended purpose in a regulated quality control environment.

References

  • ResearchGate. Separation and purification of iopamidol using preparative high-performance liquid chromatography. Available from: [Link]

  • PubMed. [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. Available from: [Link]

  • Scribd. Iopamidol | PDF | Chromatography. Available from: [Link]

  • YMC America. 3 Ideal Columns for Analyzing Polar Compounds. Available from: [Link]

  • Biocompare. Chromatography Column Selection Guide. Available from: [Link]

  • Daicel Pharma Standards. Iopamidol Impurities Manufacturers & Suppliers. Available from: [Link]

  • OMICS Online. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • Iopamidol Injection USP 2025. Available from: [Link] (Note: This is a direct PDF link, a general landing page for the USP might be more stable).

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • MAC-MOD Analytical. UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Available from: [Link]

  • PMC. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. Available from: [Link]

  • ResearchGate. Evaluating iopamidol degradation performance and potential dual-wavelength synergy by UV-LED irradiation and UV-LED/chlorine treatment. Available from: [Link]

  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Available from: [Link]

  • IOSR Journal. Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. Available from: [Link]

Sources

Application Note: Advanced LC-MS/MS Profiling of Iopamidol Impurity E (O-Acetyl Iopamidol)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The safety profile of iodinated contrast media (ICM) like Iopamidol is governed by strict pharmacopoeial limits on impurities.[1][2] Impurity E (European Pharmacopoeia designation), chemically identified as O-Acetyl Iopamidol , represents a critical process-related impurity arising from incomplete deacetylation or side-reactions during the synthesis of the 5-hydroxypropionylamino side chain.

Unlike hydrolytic degradants (e.g., free amines), Impurity E is an ester derivative, making it susceptible to hydrolysis during sample preparation and analysis. This Application Note provides a robust, self-validating LC-MS/MS protocol designed to stabilize, separate, and quantify Impurity E with high specificity. We move beyond generic "screening" methods to a targeted approach that accounts for the specific mass defect and fragmentation behavior of tri-iodinated species.

Chemical Characterization & Analyte Definition

Before establishing MS parameters, we must define the physicochemical distinction between the API and the impurity. Impurity E differs from Iopamidol by the acetylation of the hydroxyl group on the lactic acid moiety.

FeatureIopamidol (API)Impurity E (O-Acetyl Iopamidol)
CAS Registry 60166-93-060166-92-9
Formula


Exact Mass 776.8541 Da818.8646 Da
[M+H]+ (

)
777.86819.87
Structural Delta Reference+42.01 Da (Acetylation:

)
Hydrophobicity Polar (LogP ~ -2.[3]4)Less Polar (Ester masks -OH)
Elution Order (RPLC) Early ElutingLate Eluting (Retained longer on C18)

Critical Insight: The +42 Da mass shift is diagnostic. However, because the acetyl ester is labile, high source temperatures or acidic mobile phases can cause in-source fragmentation, stripping the acetyl group and mimicking the API signal. This protocol minimizes this "false negative" risk.

Experimental Protocol

Sample Preparation (The "Cold-Stabilization" Method)

Rationale: Esters are prone to hydrolysis. Standard room-temperature preparation in unbuffered water can lead to the degradation of Impurity E back into Iopamidol, causing under-quantification.

  • Diluent: Prepare a 90:10 Water:Acetonitrile mixture buffered with 5mM Ammonium Formate (pH 6.0).

    • Why: The neutral-to-slightly-acidic pH stabilizes the ester bond better than unbuffered water (which can become acidic) or high pH solutions.

  • Stock Solution: Dissolve Iopamidol drug substance at 1.0 mg/mL.

  • Working Standard: Spike Impurity E reference standard to 0.1% (1 µg/mL) relative to API.

  • Temperature Control: Maintain all samples at 4°C in the autosampler.

Liquid Chromatography Conditions

System: UHPLC (Agilent 1290 / Waters H-Class or equivalent) Column: Waters HSS T3 C18, 2.1 x 100 mm, 1.8 µm (or equivalent high-strength silica). Rationale: The HSS T3 phase is designed to retain polar compounds (like Iopamidol) while providing enough hydrophobic interaction to separate the less polar Acetyl-impurity.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

Gradient Table:

Time (min) %B Curve Event
0.0 2 Initial Load
1.0 2 6 Isocratic Hold (API retention)
8.0 15 6 Separation of Impurity E
8.1 95 1 Wash (Remove dimers)
10.0 95 1 Wash Hold
10.1 2 1 Re-equilibration

| 13.0 | 2 | 1 | End |

Mass Spectrometry Parameters

System: Triple Quadrupole (QQQ) - E.g., Sciex 6500+ or Thermo Altis. Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

Source Optimization (Critical):

  • Spray Voltage: 4500 V (Keep moderate to prevent arcing with high iodine loads).

  • Source Temp: 400°C (High enough to desolvate, but monitored to prevent thermal degradation of the ester).

  • Curtain Gas: High (35 psi) to prevent optic contamination by non-volatile iodine residues.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
CE (eV)Dwell (ms)Mechanism
Impurity E (Quant) 819.9 777.9 2550Loss of Acetyl (-42 Da)
Impurity E (Qual) 819.9559.84550Iodinated aromatic core
Iopamidol (Ref) 777.9559.84020Core fragment

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for developing this method, highlighting the "Self-Validating" checks required for iodinated compounds.

G Start Start: Iopamidol Impurity Profiling AnalyteCheck Analyte: Impurity E (O-Acetyl) MW 819.13 Da Start->AnalyteCheck SamplePrep Sample Prep: Buffer pH 6.0, 4°C (Prevent Hydrolysis) AnalyteCheck->SamplePrep Labile Ester LC_Separation LC Separation (RPLC) Impurity E elutes AFTER API SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI+) Precursor m/z 819.9 LC_Separation->MS_Detection Check_InSource Check: In-Source Fragmentation? Does 819 -> 778 occur in source? MS_Detection->Check_InSource Result_Valid Valid Result: Distinct Peak at RT > API Check_InSource->Result_Valid No (Stable) Result_Artifact Artifact: Co-elution with API (Thermal Degradation) Check_InSource->Result_Artifact Yes (Unstable) Result_Artifact->SamplePrep Lower Source Temp

Figure 1: Analytical Workflow emphasizing the critical control point of in-source fragmentation.

Fragmentation Mechanism & Spectral Interpretation

Understanding the fragmentation is vital for distinguishing Impurity E from other isobaric impurities (though few exist at this mass).

  • Primary Transition (819.9 -> 777.9): The most abundant transition is the loss of the acetyl group as a neutral ketene (

    
    ) or acetic acid moiety. This transition effectively "regenerates" the protonated Iopamidol ion (
    
    
    
    778).
    • Note: This transition is highly specific but requires chromatographic resolution. If Impurity E co-elutes with the API, the API's isotope tail (or adducts) could interfere, though the mass difference (+42) is usually sufficient to resolve isotopes.

  • Secondary Transition (819.9 -> 559.8): High collision energy cleaves the side chains entirely, leaving the tri-iodinated aromatic core. This confirms the presence of the iodinated ring structure, ruling out non-ICM contaminants.

Fragmentation Parent Impurity E (Precursor) [M+H]+ m/z 819.9 Intermed De-Acetylated Ion (Iopamidol-like) [M+H]+ m/z 777.9 Parent->Intermed Low CE (25eV) NeutralLoss Loss of Acetyl Group (-42 Da) Parent->NeutralLoss Fragment Core Fragment (Tri-iodo aromatic) m/z 559.8 Intermed->Fragment High CE (40eV) SideChainLoss Side Chain Cleavage

Figure 2: Proposed MS/MS fragmentation pathway for Iopamidol Impurity E.

Validation & Troubleshooting

Linearity & Sensitivity
  • LOD: Expect ~0.5 ng/mL (S/N > 3).

  • Linearity: 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Matrix Effect: Iodinated compounds are heavy and can suppress ionization of co-eluting species. Ensure Impurity E is chromatographically resolved from the massive API peak (which elutes earlier in this RPLC method).

Common Pitfalls
  • Carryover (The "Memory Effect"): Iodine is "sticky" in stainless steel ESI sources.

    • Solution: Use a needle wash of 50:50 MeOH:IPA with 0.1% Formic Acid. Run blanks between high-concentration samples.

  • Isobaric Interferences: Ensure the mass resolution is set to "Unit" or "High" to avoid overlap with the

    
     isotopes of other impurities, although the +42 Da shift is generally distinct.
    
  • pH Sensitivity: If the retention time of Impurity E shifts or the peak area decreases over a sequence, check the autosampler temperature and buffer pH. Hydrolysis is the enemy here.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Monograph: Iopamidol. 11th Edition. Strasbourg, France: Council of Europe; 2023. (Defines Impurity E structure and limits).

  • United States Pharmacopeia (USP) . Iopamidol Monograph. USP-NF 2023. Rockville, MD: United States Pharmacopeial Convention.

  • TLC Pharmaceutical Standards . Iopamidol Impurity E (CAS 60166-92-9) Data Sheet. (Accessed Oct 2023).

  • Veeprho Laboratories . Structure and Identification of Iopamidol Impurities. (Accessed Oct 2023).

  • BenchChem . Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions. (Detailed degradation pathways including hydrolysis).

  • PubChem . Iopamidol Compound Summary. National Library of Medicine.

Sources

Application Note: Strategic Control of Iopamidol Impurity E (O-Acetyl Iopamidol) in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural characterization, formation mechanism, and chromatographic quantification of Iopamidol Impurity E (European Pharmacopoeia designation), chemically identified as the O-acetyl derivative of Iopamidol.[1] As a key process-related impurity in the synthesis of non-ionic iodinated contrast media, Impurity E represents a critical quality attribute (CQA) due to its lipophilicity and potential impact on formulation stability.[1] This guide provides a self-validating HPLC protocol, rigorous system suitability criteria, and mechanistic insights to ensure compliance with ICH Q3A/B and Pharmacopeial (EP/USP) limits.

Introduction & Regulatory Context

Iopamidol is a non-ionic, low-osmolar contrast agent used extensively in radiology. Its safety profile relies heavily on the hydrophilicity of its side chains, which minimizes interaction with biological membranes.

Impurity E (CAS: 60166-92-9) differs from the parent molecule by a single acetylation on the hydroxypropionyl side chain.[1]

  • EP Designation: Impurity E

  • Chemical Name: (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-(acetyloxy)-1-oxopropyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide.[1][2]

  • Regulatory Limit: Typically NMT 0.10% (unspecified impurities limit) or specific monograph limits depending on the jurisdiction.[1]

Because the acetyl group significantly increases the molecule's lipophilicity, Impurity E elutes significantly later than Iopamidol in Reversed-Phase Chromatography (RPC), often requiring extended gradient runs to prevent "ghost peaks" in subsequent injections.[1]

Chemical Basis & Formation Mechanism

Understanding the origin of Impurity E is prerequisite to controlling it.

Structural Comparison
  • Iopamidol: Contains a free hydroxyl group on the lactyl side chain (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Impurity E: Contains an acetate ester on the same side chain (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
Mechanism of Formation

Impurity E is primarily a process-related impurity . It arises during the acylation step of the synthesis if the protecting groups (often acetates) are not fully hydrolyzed during the final deprotection steps, or if acetic anhydride is used in excess during side-chain formation.[1]

Visualization: Analytical & Degradation Logic

The following diagram illustrates the structural relationship and the analytical workflow required to isolate this lipophilic impurity.

Iopamidol_Impurity_Logic Iopamidol Iopamidol API (Hydrophilic) HPLC HPLC-UV Analysis (Gradient Elution) Iopamidol->HPLC Elutes ~10-14 min Impurity_E Impurity E (O-Acetyl Derivative) (Lipophilic) Impurity_E->HPLC Elutes ~25-30 min (RRT ~2.2) Synthesis Synthesis Step: Acylation Synthesis->Iopamidol Target Pathway Deprotection Incomplete Deprotection Synthesis->Deprotection Side Reaction Deprotection->Impurity_E Residual Acetyl Group

Figure 1: Mechanistic origin of Impurity E and its chromatographic behavior relative to the parent drug.[1]

Validated Analytical Protocol

This protocol is derived from EP/USP consensus methods but optimized for robustness regarding the late-eluting Impurity E.

Chromatographic Conditions
ParameterSpecificationRationale (Causality)
Column C18 End-capped (e.g., Zorbax SB-C18 or equiv), 250 x 4.6 mm, 5 µmHigh carbon load required to retain the polar Iopamidol while resolving the non-polar Impurity E.
Mobile Phase A Water (HPLC Grade)Acts as the weak solvent to retain the polar parent drug.[1]
Mobile Phase B 25% Acetonitrile / 75% Water (v/v)Acetonitrile is required to elute the lipophilic O-acetyl impurity (Impurity E).[1]
Flow Rate 1.0 - 1.5 mL/minAdjusted based on column backpressure; standard flow ensures diffusion equilibrium.[1]
Detection UV @ 240 nmMax absorption for the iodinated benzene ring; minimizes solvent cutoff noise.[1]
Column Temp 30°C ± 1°CStrict temperature control is vital; higher temps reduce resolution of early isomers.
Injection Vol 20 µLStandard load; ensure sample diluent matches initial mobile phase to prevent peak distortion.
Gradient Program

Note: An isocratic method is insufficient due to the high retention of Impurity E.

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Initial equilibration
5.0955Isocratic hold for Iopamidol elution
30.05050Linear ramp to elute Impurity E
35.05050Wash phase
36.0955Return to initial
45.0955Re-equilibration (Critical)
Standard Preparation
  • Stock Solution: Dissolve 10 mg of Iopamidol Impurity E Reference Standard in 10 mL of water (small amount of methanol may be needed for solubility, but keep <5%).

  • System Suitability Solution: Mix Iopamidol API (1.0 mg/mL) with Impurity E Stock to achieve a final concentration of Impurity E at 0.2% relative to the API.

System Suitability & Acceptance Criteria

To ensure the method is "self-validating" per run, the following criteria must be met before releasing data.

  • Resolution (

    
    ): 
    
    • The resolution between Iopamidol and its nearest eluting isomer (often Impurity B or J) must be > 1.5.[1]

    • Note: Impurity E elutes much later (RRT ~2.2).[1] The critical check for Impurity E is Signal-to-Noise (S/N) .[1]

  • Sensitivity (S/N):

    • The S/N ratio for the Impurity E peak in the 0.1% sensitivity solution must be > 10.

  • Relative Retention Time (RRT):

    • Iopamidol: 1.00

    • Impurity E: ~2.1 to 2.3 (Highly dependent on % Acetonitrile).[1]

Troubleshooting Impurity E Analysis
  • Ghost Peaks: Because Impurity E is an ester, it sticks to C18 columns.[1] If the gradient wash step (minutes 30-35) is shortened, Impurity E may elute in the next injection, appearing as a ghost peak.[1] Always ensure a high-organic wash. [1]

  • Peak Broadening: If Impurity E appears broad/tailing, check the pH of the water. While Iopamidol is non-ionic, trace buffering (Phosphate pH 4.[1]5) can sharpen peaks by suppressing silanol interactions.[1]

Calculation & Reporting

Quantification is typically performed using the External Standard Method or Area Normalization (if response factors are proven to be 1.0).[1]

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Peak area of Impurity E.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Total peak area of all valid peaks.
    
  • 
    : Relative Response Factor. For Iopamidol impurities, the RRF is typically close to 1.0 due to the dominance of the tri-iodinated ring in UV absorption, but this should be experimentally verified.
    

References

  • European Pharmacopoeia (Ph.[1][3][4] Eur.) 11.0 .[1] Monograph 1115: Iopamidol. EDQM. [1]

  • U.S. Pharmacopeia (USP) . Iopamidol Monograph. USP-NF Online.

  • PubChem . Iopamidol Compound Summary. National Library of Medicine. [1]

  • BenchChem . Iopamidol Impurity Profiling & HPLC Column Selection.

  • Veeprho . Iopamidol EP Impurity E Reference Standard Data.

Disclaimer

This protocol is intended for research and development purposes. All pharmaceutical quality control methods must be validated in-house according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Iopamidol and its Process-Related Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Iopamidol is a second-generation, non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures.[1][2] Its synthesis is a complex, multi-step process which can lead to the formation of various process-related impurities that must be controlled to ensure the safety and efficacy of the final drug product.[2][3] Furthermore, degradation of the Iopamidol molecule under various environmental conditions (hydrolysis, oxidation, photolysis) can generate additional impurities over the product's shelf-life.[1][4] Iopamidol Impurity E, (1S)-2-[[3,5-bis[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate, is a known related substance that requires careful monitoring.[5][6]

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[7] The development of such a method is a regulatory requirement and a critical component of any drug development program, as mandated by the International Council for Harmonisation (ICH) guidelines.[8][9]

This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Iopamidol and the separation of Impurity E from the parent drug and its forced degradation products. The causality behind the experimental design, from mobile phase selection to the forced degradation strategy, is explained to provide a deeper understanding of the method's development. The protocol is designed to be self-validating, ensuring trustworthiness and reliability in a research or quality control setting.

Principle of the Method: Causality in Chromatographic Design

The fundamental principle of this method is the separation of Iopamidol from its related substances based on their differential partitioning between a non-polar stationary phase and a polar mobile phase (RP-HPLC).

  • Chromatographic Mode (Reverse-Phase): Iopamidol and its impurities are moderately polar molecules. A C18 (octadecylsilane) stationary phase provides a non-polar surface that retains these analytes through hydrophobic interactions. Elution is achieved by increasing the proportion of a less polar organic solvent (acetonitrile) in the mobile phase, which disrupts these interactions and moves the analytes through the column. This mode is selected for its versatility and proven efficacy in separating complex mixtures in pharmaceutical analysis.[10]

  • Mobile Phase Selection (Buffered Gradient):

    • Aqueous Phase: A slightly acidic phosphate buffer is employed. This is a critical choice driven by the need to control the ionization state of the multiple hydroxyl and amide functional groups present in Iopamidol and its impurities. A consistent pH ensures reproducible retention times and sharp, symmetrical peak shapes by preventing analyte interactions with residual silanols on the stationary phase.

    • Organic Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.[7]

    • Gradient Elution: A gradient program, which systematically increases the concentration of acetonitrile over the course of the analysis, is essential. This is because the polarity difference between Iopamidol and some of its potential degradation products can be significant. A simple isocratic method might either fail to elute highly retained impurities in a reasonable time or fail to resolve early-eluting impurities from the void volume. The gradient ensures that all components are eluted with good resolution and peak shape.

  • Detection (UV Spectrophotometry): The tri-iodinated benzene ring is a strong chromophore common to Iopamidol and its related impurities.[1] This allows for sensitive detection using a UV detector set at approximately 240 nm, a wavelength where these compounds exhibit significant absorbance. A photodiode array (PDA) detector is highly recommended as it provides spectral data that can be used to assess peak purity, a key component of demonstrating method specificity.

Experimental Workflow & Protocols

The development and validation of a stability-indicating method follow a logical progression. First, forced degradation studies are performed to generate potential impurities and confirm the method's resolving power. Second, the optimized HPLC method is applied to analyze these samples.

Diagram: Method Development & Validation Workflow

The following diagram illustrates the comprehensive workflow for establishing a validated stability-indicating method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application Dev Initial Method Scouting (Column, Mobile Phase) FD Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Dev->FD Opt Method Optimization (Gradient, Flow Rate, Temp) FD->Opt Spec Specificity (Peak Purity Analysis) Opt->Spec Demonstrate Resolution Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantitation Prec->LOQ Rob Robustness LOQ->Rob App Routine Analysis & Stability Testing Rob->App Method is Validated

Caption: Workflow for Stability-Indicating Method Development and Validation.

Protocol 1: Forced Degradation of Iopamidol

This protocol is designed to intentionally degrade Iopamidol to challenge the specificity of the analytical method.[1][7]

Objective: To generate potential degradation products of Iopamidol under various stress conditions.

Materials:

  • Iopamidol Reference Standard

  • Methanol, HPLC Grade

  • Water, HPLC Grade

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Iopamidol Stock Solution: Accurately weigh and dissolve Iopamidol in water to prepare a stock solution of 1.0 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1.0 M HCl.

    • Heat the mixture in a water bath at 80°C for 4 hours.

    • Cool to room temperature and carefully neutralize with 1.0 M NaOH.

    • Dilute to a final concentration of ~100 µg/mL with mobile phase diluent (Water:Acetonitrile 90:10).

  • Alkaline Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1.0 M NaOH.

    • Keep at room temperature for 24 hours.[1]

    • Carefully neutralize with 1.0 M HCl.

    • Dilute to a final concentration of ~100 µg/mL with mobile phase diluent.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.[1]

    • Dilute to a final concentration of ~100 µg/mL with mobile phase diluent.

  • Thermal Degradation:

    • Transfer 5 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours.[1]

    • Cool and dilute to a final concentration of ~100 µg/mL with mobile phase diluent.

  • Photolytic Degradation:

    • Transfer 5 mL of the stock solution to a quartz cuvette or UV-transparent vial.

    • Expose the solution to UV light (e.g., 254 nm) or in a photostability chamber for 24 hours.

    • A parallel control sample should be wrapped in aluminum foil and stored under the same conditions.

    • Dilute the exposed sample to a final concentration of ~100 µg/mL with mobile phase diluent.

  • Control Sample: Dilute the unstressed stock solution to ~100 µg/mL with mobile phase diluent.

  • Analysis: Analyze all prepared samples by HPLC as described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify Iopamidol and separate it from Impurity E and any degradation products.

Parameter Condition
Instrument HPLC system with Gradient Pump and PDA/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
25.0
30.0
30.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 240 nm
Injection Volume 20 µL
Diluent Water:Acetonitrile (90:10, v/v)

System Suitability: Before sample analysis, inject a system suitability solution containing Iopamidol (~100 µg/mL) and Iopamidol Impurity E (~1 µg/mL). The resolution between the two peaks should be ≥ 2.0, the tailing factor for the Iopamidol peak should be ≤ 1.5, and the theoretical plates should be ≥ 3000.

Method Validation Strategy (ICH Q2(R1))

The reliability of a stability-indicating method is established through a rigorous validation process.[8][11] The method's performance characteristics must be evaluated against pre-defined acceptance criteria.

Trustworthiness through Self-Validation: The specificity of the method is its most critical attribute. The forced degradation study serves as a self-validating system. By demonstrating that the degradation products (formed under aggressive conditions) do not co-elute with the main Iopamidol peak or Impurity E, we establish a high degree of confidence that any degradants formed under normal storage conditions will also be successfully separated and detected.[12] This is typically confirmed using a PDA detector to evaluate peak purity across all stressed samples.

The following table summarizes the key validation parameters and typical acceptance criteria for a stability-indicating impurity method.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can separate and quantify the analyte and its impurities without interference.No co-elution of degradants with analyte or known impurities. Peak purity index > 0.995 for the analyte peak in stressed samples.
Linearity To demonstrate a proportional relationship between detector response and concentration.Correlation coefficient (r²) ≥ 0.998 for Iopamidol and Impurity E over the specified range.
Range To define the concentration interval where the method is accurate, precise, and linear.For impurities: From LOQ to 120% of the specification limit. For Assay: 80% to 120% of the test concentration.
Accuracy To measure the closeness of the experimental value to the true value.% Recovery between 90.0% and 110.0% for Impurity E spiked into the sample matrix at different levels.
Precision (Repeatability)To show the consistency of results for repeated analyses of the same sample.Relative Standard Deviation (RSD) ≤ 5.0% for six replicate preparations of Impurity E at the specification level.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10. RSD ≤ 10% for replicate injections. Must be at or below the reporting threshold.[12]
Robustness To assess the method's reliability with small, deliberate changes in parameters.System suitability criteria must be met. No significant change in results when varying flow rate (±0.1 mL/min), column temp (±2°C), pH (±0.2 units).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for a stability-indicating HPLC method capable of quantifying Iopamidol and resolving its related substance, Impurity E, from potential degradation products. The detailed explanation of the rationale behind the method's design, coupled with a rigorous validation strategy based on ICH guidelines, ensures the development of a trustworthy and reliable analytical procedure. This method is suitable for use in quality control laboratories and research settings for monitoring the purity and stability of Iopamidol drug substance and product, thereby safeguarding pharmaceutical quality and patient safety.

References

  • Benchchem. (n.d.). Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions.
  • Yuan, D., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • O'Shea, K. E., et al. (2014). Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. Water Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • Scribd. (n.d.). Iopamidol. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities.
  • Pharmaffiliates. (n.d.). Iopamidol - Impurity E. Retrieved from [Link]

  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Iopamidol Impurity E Peak Tailing: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting HPLC analysis of Iopamidol and its related substances. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with Iopamidol Impurity E. As your virtual Senior Application Scientist, I will walk you through a logical, in-depth troubleshooting process, grounded in scientific principles and field-proven experience, to help you achieve symmetric, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding peak tailing of Iopamidol Impurity E:

Q1: What is Iopamidol Impurity E, and why is it prone to peak tailing?

A1: Iopamidol Impurity E is identified as (1S)-2-[[3,5-bis[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate[1][2]. Its structure contains multiple polar functional groups, including amide and hydroxyl groups, as well as a secondary amine. These polar moieties, particularly the secondary amine, can engage in secondary interactions with the stationary phase, leading to peak tailing[3].

Q2: What is the primary cause of peak tailing in reversed-phase HPLC?

A2: The most common cause of peak tailing, especially for compounds with basic or polar functional groups, is interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases like C18[4][5]. At mobile phase pH values above approximately 3.5, these silanol groups can become deprotonated (Si-O-), creating negatively charged sites that can interact strongly with positively charged or highly polar analytes, causing a secondary retention mechanism that leads to tailing peaks[5][6].

Q3: My USP/EP method for Iopamidol shows tailing for Impurity E. What's the first thing I should check?

A3: Before making any changes to the method, first verify the fundamentals. Ensure your mobile phase is correctly prepared, especially the pH, as even small deviations can significantly impact the ionization state of both your analyte and the column's silanol groups[7]. Confirm that your column is in good condition and has not exceeded its recommended lifetime. A deteriorated column with exposed silanols is a frequent culprit[8]. Also, check for any extra-column volume from excessive tubing length or improper fittings, which can contribute to peak asymmetry.

Q4: Can the HPLC system itself contribute to peak tailing?

A4: Yes. Metal contamination from stainless steel components (e.g., frits, tubing, pump heads) can lead to chelation with analytes that have chelating moieties, causing distorted peak shapes[9][10][11]. This is a less common but significant cause, especially for complex molecules.

In-Depth Troubleshooting Guide

This guide follows a systematic approach, starting with the most likely and easiest-to-address causes and progressing to more complex issues.

Step 1: Assess the Mobile Phase and Column Chemistry

The interplay between the mobile phase pH, the analyte's properties, and the column's surface chemistry is the most critical factor in controlling peak shape.

Iopamidol Impurity E has a predicted pKa of around 10.28, indicating it has basic character likely due to its secondary amine. In reversed-phase chromatography, basic compounds can become protonated at acidic pH, leading to strong interactions with ionized silanols.

  • Causality: The United States Pharmacopeia (USP) method for Iopamidol related compounds uses a mobile phase of water and methanol[12]. While the monograph does not specify a pH, unbuffered water can have a variable pH. If the pH of your mobile phase is in the range of 4-6, a significant portion of the silanol groups on the silica surface will be ionized, creating a strong attraction for any protonated Impurity E molecules. This secondary ionic interaction is a classic cause of peak tailing[5].

Troubleshooting Actions:

  • Lower the Mobile Phase pH: Adjusting the aqueous portion of your mobile phase to a pH of 2.5-3.0 with an additive like formic acid or phosphoric acid will suppress the ionization of the silanol groups, minimizing the secondary interactions that cause tailing[3][4].

  • Ensure Adequate Buffering: If you are operating at a specific pH, ensure you are using a buffer at an appropriate concentration (typically 10-25 mM) to maintain a stable pH throughout the analysis[3][13].

Step 2: Evaluate the HPLC Column's Condition and Type

The column is the heart of the separation, and its health is paramount.

  • Causality: Over time, especially with aggressive mobile phases or high temperatures, the bonded phase (e.g., C18) on the silica particle can hydrolyze, exposing more of the underlying silanol groups. This is known as column degradation. Furthermore, not all C18 columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic silanols and metal impurities compared to modern, high-purity "Type B" silica columns[4].

Troubleshooting Actions:

  • Use a High-Quality, End-Capped Column: Modern columns are typically "end-capped," a process where residual silanol groups are chemically deactivated with a small silylating agent[3]. If you are using an older column, switching to a modern, high-purity, end-capped C18 column can significantly improve peak shape for basic analytes like Impurity E.

  • Column Flushing and Regeneration: If you suspect column contamination, a rigorous washing procedure can help.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of your mobile phase without the buffer (e.g., water/methanol).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Isopropanol.

  • Flush again with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of your mobile phase without the buffer.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before use.

Step 3: Consider Advanced and Instrumental Factors

If the above steps do not resolve the issue, it's time to investigate less common causes.

  • Causality: Iopamidol and its impurities contain multiple functional groups that can act as chelating agents for metal ions. If your HPLC system has leached metal ions (e.g., from stainless steel frits or tubing), these can accumulate on the column and interact with your analyte, causing peak tailing[9][10][14].

Troubleshooting Actions:

  • System Passivation: Flush the entire HPLC system (without the column) with a mobile phase containing a weak chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 5-10 µM) to remove metal contaminants[9].

  • Important: Remove the HPLC column before starting this procedure.

  • Prepare your mobile phase A (aqueous) and B (organic) with 5-10 µM EDTA.

  • Purge the system thoroughly with both mobile phases.

  • Run a gradient from 100% A to 100% B and back to initial conditions, allowing the EDTA-containing mobile phase to contact all parts of the flow path.

  • Flush the system with your regular mobile phase to remove any residual EDTA before re-installing the column.

Summary of Troubleshooting Strategies

Issue Potential Cause Recommended Action Scientific Rationale
Peak Tailing of Impurity E Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.0 with an acid like formic or phosphoric acid. Use a well-buffered mobile phase.Suppresses the ionization of surface silanol groups, minimizing secondary ionic interactions with the basic analyte[3][4].
Column Degradation / Poor Column Quality Replace with a modern, high-purity, end-capped C18 column. Perform a column wash protocol.End-capping deactivates residual silanols. High-purity silica has fewer acidic silanol sites[3]. Washing removes contaminants.
Metal Contamination in HPLC System Passivate the system by flushing with a mobile phase containing a low concentration of EDTA.EDTA is a chelating agent that removes metal ions from the system, preventing them from interacting with the analyte[9].
Extra-column Volume Use shorter, narrower internal diameter tubing (e.g., 0.005" ID PEEK). Ensure fittings are properly made.Minimizes the volume outside of the column where peak dispersion can occur.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting process.

Troubleshooting_Workflow cluster_mp Mobile Phase Optimization cluster_column Column Actions cluster_advanced System & Method Checks start Peak Tailing Observed for Iopamidol Impurity E check_mp Step 1: Verify Mobile Phase - pH Correct? - Freshly Prepared? start->check_mp check_column Step 2: Evaluate Column - Age and Usage? - End-capped, High-Purity Silica? check_mp->check_column Yes adjust_ph Adjust pH to 2.5-3.0 check_mp->adjust_ph No advanced Step 3: Investigate Advanced Causes check_column->advanced Yes replace_column Replace Column check_column->replace_column No passivate Passivate System (EDTA) advanced->passivate solution Peak Shape Improved add_buffer Use Appropriate Buffer adjust_ph->add_buffer add_buffer->solution wash_column Perform Column Wash replace_column->wash_column wash_column->solution check_fittings Check Tubing & Fittings passivate->check_fittings check_fittings->solution

Caption: A logical workflow for troubleshooting Iopamidol Impurity E peak tailing.

Understanding the Mechanism of Peak Tailing

The diagram below illustrates the chemical interaction at the heart of the peak tailing issue for a basic analyte like Iopamidol Impurity E.

Caption: Interaction between a basic analyte and an ionized silanol group.

By methodically applying these troubleshooting steps, you can diagnose and resolve the root cause of peak tailing for Iopamidol Impurity E, leading to more accurate and reliable chromatographic results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Separation Techniques. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF. Retrieved from [Link]

  • SilcoTek. (n.d.). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. Retrieved from [Link]

  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]

  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC? Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • USP. (2025, February 15). Iopamidol Injection USP 2025. Retrieved from [Link]

  • Scribd. (n.d.). Iopamidol | PDF | Chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Iopamidol-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 60166-92-9| Product Name : Iopamidol - Impurity E. Retrieved from [Link]

  • Veeprho. (n.d.). Iopamidol EP Impurity E | CAS 60166-92-9. Retrieved from [Link]

  • JPAG. (n.d.). Official Monographs for Part I / Iopamidol. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Retrieved from [Link]

  • European Pharmacopoeia. (2024, February 2). 5-amino-2,4,6-triiodobenzene-1,3. Retrieved from [Link]

  • Chromatography Forum. (2010, December 19). Analytical method of "Assay" and "related compounds" in USP. Retrieved from [Link]

Sources

Navigating Retention Time Variability for Iopamidol Impurity E: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Iopamidol and its related compounds. As researchers and drug development professionals, you are aware that robust and reproducible analytical methods are the cornerstone of pharmaceutical quality. A common hurdle encountered in the reversed-phase HPLC analysis of Iopamidol is the variability in the retention time of its impurities, particularly Iopamidol Impurity E.

This guide provides a comprehensive, experience-driven approach to troubleshooting and resolving retention time shifts for Iopamidol Impurity E. We will delve into the underlying scientific principles governing chromatographic separations to empower you with the knowledge to not only fix the immediate issue but also to build more robust analytical methods for the future.

Frequently Asked Questions (FAQs)

Q1: What is Iopamidol Impurity E?

Iopamidol Impurity E is a known related substance of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent.[1] Structurally, it is (1S)-2-[[3,5-bis[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate.[2][3] Its presence and quantity are critical quality attributes that must be carefully monitored to ensure the safety and efficacy of the final drug product.[1]

Q2: Why is the retention time of Iopamidol Impurity E prone to variability?

The structure of Iopamidol Impurity E, like Iopamidol itself, contains multiple polar functional groups, including hydroxyl and amide moieties. These groups can engage in secondary interactions with the stationary phase, making its retention sensitive to subtle changes in mobile phase composition, pH, and temperature. Furthermore, as an ionizable compound, its retention is significantly influenced by the pH of the mobile phase.[4][5][6]

Q3: What is an acceptable range for retention time variation?

While there is no universal standard, a common practice is to establish acceptable retention time windows during method validation.[7] A general guideline could be a fixed time (e.g., ±0.2 minutes) or a percentage of the expected retention time (e.g., ±5%).[7] The United States Pharmacopeia (USP) monograph for Iopamidol specifies system suitability criteria, which implicitly control retention time by defining resolution requirements between peaks.[8]

In-Depth Troubleshooting Guide

Retention time variability can be systematic (a gradual drift) or random (abrupt changes).[9] The first step in troubleshooting is to identify the nature of the shift.

Scenario 1: Gradual Retention Time Drift (Increasing or Decreasing)

A consistent, unidirectional shift in retention time over a sequence of injections often points to a change in the chromatographic system's equilibrium.

The Problem: Inadequate column equilibration is a frequent cause of retention time drift, especially at the beginning of an analytical run.[10][11][12] The stationary phase requires sufficient time to fully interact with the mobile phase and establish a stable environment for consistent analyte partitioning.[11]

Troubleshooting Protocol:

  • Verify Equilibration Time: For reversed-phase columns, a general rule of thumb is to equilibrate with 10-20 column volumes of the initial mobile phase.[10][11] Calculate the column volume (Vc) using the formula Vc ≈ 0.5 * π * r² * L (where r is the column radius and L is the length).

  • Extend Equilibration: If you suspect incomplete equilibration, increase the equilibration time before the first injection and between runs, especially when using mobile phases with high aqueous content or ion-pairing reagents.[11][13]

  • Monitor the Baseline: A stable, flat baseline is a good indicator of a well-equilibrated system.[14]

The Problem: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[9] This leads to an increase in the aqueous portion, resulting in longer retention times for polar compounds like Iopamidol Impurity E.

Troubleshooting Protocol:

  • Freshly Prepare Mobile Phase: Always use freshly prepared mobile phase for each analytical run.

  • Cover Mobile Phase Reservoirs: Use solvent reservoir caps with small openings for the tubing to minimize evaporation.

  • Consider On-line Mixing: HPLC systems with on-line mixing (gradient pumps) can mitigate issues related to the differential evaporation of pre-mixed mobile phases.[9]

The Problem: Column temperature has a significant impact on retention time.[15][16][17] An increase in temperature generally leads to decreased retention times due to lower mobile phase viscosity and increased analyte diffusivity.[15][16] Fluctuations in ambient laboratory temperature can cause retention time drift if a column oven is not used.

Troubleshooting Protocol:

  • Utilize a Column Oven: Always use a thermostatically controlled column compartment to maintain a constant and uniform temperature. The USP monograph for Iopamidol specifies a column temperature of 35 °C.[8]

  • Ensure Temperature Equilibration: Allow sufficient time for the column to reach thermal equilibrium before starting the analysis.

  • Pre-heat the Mobile Phase: For high-temperature applications, a mobile phase pre-heater can help to minimize temperature gradients across the column.[15]

Parameter Effect of Increase on Retention Time Reason
Column Temperature DecreaseLower mobile phase viscosity, increased analyte kinetic energy.[15][16]
Organic Modifier % DecreaseDecreased polarity of the mobile phase.
Aqueous Buffer % IncreaseIncreased polarity of the mobile phase.
Flow Rate DecreaseLess time for analyte interaction with the stationary phase.

A summary of key HPLC parameters and their impact on retention time.

Scenario 2: Abrupt or Random Retention Time Shifts

Sudden and unpredictable changes in retention time often indicate a more acute issue with the HPLC system or the mobile phase preparation.

The Problem: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds.[4][5][6] Small variations in pH can lead to significant shifts in the retention time of Iopamidol Impurity E due to changes in its ionization state.[6] An unbuffered or improperly buffered mobile phase is susceptible to pH changes.

Troubleshooting Protocol:

  • Verify pH Measurement: Ensure the pH meter is properly calibrated before preparing the mobile phase.

  • Use an Appropriate Buffer: Select a buffer with a pKa value within ±1 pH unit of the desired mobile phase pH to ensure adequate buffering capacity.[18]

  • Consistent Preparation: Document and strictly follow a standardized procedure for mobile phase preparation. Measure the pH of the aqueous portion before mixing with the organic modifier.[18]

Troubleshooting_pH Start Retention Time Shift Observed Check_pH Is Mobile Phase pH Correctly Buffered? Start->Check_pH Calibrate_Meter Calibrate pH Meter Check_pH->Calibrate_Meter No Reanalyze Re-analyze Sample Check_pH->Reanalyze Yes Select_Buffer Select Buffer (pKa ≈ pH) Calibrate_Meter->Select_Buffer Prepare_Consistently Standardize Preparation Protocol Select_Buffer->Prepare_Consistently Prepare_Consistently->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

A flowchart for troubleshooting pH-related retention time issues.

The Problem: Inconsistent flow rate will directly impact retention times.[9] Leaks in the system or malfunctioning pump components can lead to a lower-than-set flow rate, causing an increase in retention times.

Troubleshooting Protocol:

  • System Pressure Check: Monitor the system backpressure. A lower-than-usual pressure can indicate a leak.

  • Leak Inspection: Carefully inspect all fittings and connections for any signs of leakage. Even a very small, evaporating leak can affect flow rate.[9]

  • Pump Maintenance: If leaks are not apparent, consider that the pump seals may need replacement or that the check valves are malfunctioning.

Troubleshooting_FlowRate Start Abrupt Retention Time Shift Check_Pressure Monitor System Pressure Start->Check_Pressure Inspect_Leaks Inspect Fittings for Leaks Check_Pressure->Inspect_Leaks Pressure Low/Fluctuating Resolved Flow Rate Stabilized Check_Pressure->Resolved Pressure Stable Pump_Maintenance Consider Pump Maintenance (Seals, Check Valves) Inspect_Leaks->Pump_Maintenance No Visible Leaks Inspect_Leaks->Resolved Leak Found and Fixed Pump_Maintenance->Resolved

A workflow for diagnosing flow rate problems.

Conclusion

Addressing retention time variability for Iopamidol Impurity E requires a systematic and scientifically grounded approach. By understanding the fundamental principles of chromatography and methodically investigating potential causes, from column equilibration to mobile phase integrity and system performance, you can effectively diagnose and resolve these issues. This not only ensures the accuracy and reliability of your analytical data but also contributes to the overall quality and safety of the final pharmaceutical product.

References

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • ZirChrom. (n.d.). High Temperature: The Future of HPLC! Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. Retrieved from [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Poor Equilibration in Gradient HPLC. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Acid Effect on Retention of Acidic Analytes. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 26). Why Column Equilibration, and Factors Affecting RPLC Column Equilibration. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Iopamidol-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Veeprho. (n.d.). Iopamidol EP Impurity E | CAS 60166-92-9. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Iopamidol. Retrieved from an authorized USP-NF subscription service.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Bracco Imaging. (2017, November 17). PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP. Retrieved from [Link]

  • Matz, K., et al. (2023). Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development. Clinical Pharmacology & Therapeutics, 114(5), 1033-1042.
  • LCGC International. (2017, June 12). Method Adjustment the USP Way. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Much Retention Time Variation Should I Expect? Retrieved from [Link]

Sources

Technical Support Center: Analysis of Iopamidol and its Degradation Products, Focusing on Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the analysis of Iopamidol and its related substances, with a particular focus on the degradation product, Impurity E. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and detailed experimental protocols to ensure the accuracy and robustness of your analytical work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding Iopamidol, Impurity E, and their analysis.

Q1: What is Iopamidol and what is Iopamidol Impurity E?

Iopamidol is a non-ionic, water-soluble, iodinated contrast agent used in medical imaging procedures like X-rays and CT scans.[1] Its chemical name is (S)-N,N′-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide.[2]

Iopamidol Impurity E, also known as O-Acetyl Iopamidol, is a known process-related impurity and potential degradation product of Iopamidol.[3] Its IUPAC name is (1S)-2-[[3, 5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]- carbamoyl]-2, 4, 6-triiodophenyl]amino]-1-methyl-2- oxoethyl acetate.[3] It is structurally similar to Iopamidol, with an acetyl group on the hydroxyl group of the lactamido side chain.

Q2: How is Iopamidol Impurity E formed?

Iopamidol Impurity E can be present as a process-related impurity from the synthesis of Iopamidol.[4] Additionally, it can be considered a potential degradation product. The formation of impurities is a critical aspect of quality control for Iopamidol, as mandated by pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[5]

Q3: What are the primary degradation pathways of Iopamidol?

Iopamidol is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress.[6] The main degradation pathways are:

  • Hydrolysis: The amide linkages in the side chains of Iopamidol can be hydrolyzed under both acidic and alkaline conditions, with the rate being faster under alkaline conditions.[6]

  • Oxidation: The secondary alcohol groups on the side chains can be oxidized to form ketone derivatives.[6]

  • Deiodination: The carbon-iodine bonds can be cleaved, particularly under photolytic conditions.[6]

Q4: What is the expected degradation behavior of Iopamidol Impurity E?

Given its structure as an O-acetylated derivative, Iopamidol Impurity E is susceptible to hydrolysis. Under alkaline conditions, the acetyl group can be hydrolyzed, converting Impurity E back to Iopamidol.[7][8] This is a critical consideration in stability studies and when developing analytical methods, as the pH of the sample and mobile phase can influence the impurity profile.

Visualizing the Structures and Relationship

A clear understanding of the chemical structures is fundamental to the analysis.

Iopamidol Iopamidol C17H22I3N3O8 MW: 777.09 Iopamidol_Structure ImpurityE Iopamidol Impurity E (O-Acetyl Iopamidol) C19H24I3N3O9 MW: 819.12 Hydrolysis Alkaline Hydrolysis ImpurityE->Hydrolysis ImpurityE_Structure Hydrolysis->Iopamidol start Prepare Iopamidol Stock Solution (e.g., 1 mg/mL in water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) start->acid alkali Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C) start->alkali oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C in solution) start->thermal photo Photolytic Degradation (e.g., UV light exposure) start->photo neutralize Neutralize (if necessary) acid->neutralize alkali->neutralize analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze

Sources

Technical Support Center: Forced Degradation Studies of Iopamidol and Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for forced degradation studies of Iopamidol. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and questions encountered during the stress testing and analysis of Iopamidol and its related substances, such as Impurity E. Our goal is to provide you with the expertise and practical insights needed to design robust, scientifically sound studies that meet regulatory expectations.

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies are essential for elucidating the degradation pathways of a drug substance, developing and validating stability-indicating analytical methods, and understanding the intrinsic stability of the molecule.[2][3] Iopamidol, a non-ionic, water-soluble iodinated contrast agent, exhibits susceptibility to degradation under specific stress conditions, primarily through pathways like hydrolysis, oxidation, and photolysis.[2][4]

This resource combines troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your work.

Troubleshooting Guide: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for separating and quantifying Iopamidol and its impurities.[5] The following section addresses common chromatographic issues in a question-and-answer format.

Question 1: I'm observing poor resolution between the main Iopamidol peak and a closely eluting degradant. How can I improve separation?

Answer: This is a frequent challenge, as some degradation products can be structurally very similar to the parent molecule.

  • Causality: Poor resolution is typically due to insufficient selectivity between the analytes under the existing chromatographic conditions. Factors like mobile phase composition, column chemistry, and temperature play a crucial role.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Gradient: Even a minor adjustment to the gradient slope or the ratio of acetonitrile to your aqueous buffer can significantly alter selectivity.[6] Try decreasing the rate of the organic solvent increase around the elution time of the critical pair.

    • Adjust Column Temperature: Temperature affects both solvent viscosity and analyte interaction with the stationary phase. While the British Pharmacopoeia method suggests 60°C, systematically evaluating temperatures (e.g., in 5°C increments from 50°C to 70°C) can fine-tune the separation.[5]

    • Evaluate Alternative Column Chemistry: If a C18 column doesn't provide adequate resolution, consider a different stationary phase. A Phenyl-based column can offer alternative selectivity due to π-π interactions with the aromatic rings in Iopamidol and its impurities, potentially resolving co-eluting peaks.[6]

Question 2: The Iopamidol peak is showing significant tailing. What is the cause and solution?

Answer: Peak tailing can compromise peak integration and accuracy.

  • Causality: Iopamidol's structure contains multiple amide and hydroxyl groups. These polar functional groups can engage in secondary interactions with any exposed, acidic silanol groups on the surface of the silica-based HPLC column, causing the peak to tail.[6]

  • Troubleshooting Steps:

    • Use a High-Quality End-Capped Column: Modern columns that are thoroughly end-capped have a minimal population of free silanol groups, which is the primary defense against this issue.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with a suitable buffer like phosphate) can suppress the ionization of the silanol groups, thereby reducing the unwanted secondary interactions.[6] Always ensure the chosen pH is within the stable operating range of your specific column.

    • Check for Column Overload: Injecting too much sample can lead to peak shape distortion, including tailing. Try reducing the injection volume or sample concentration.[7]

Question 3: My retention times are drifting between injections. How can I stabilize my method?

Answer: Unstable retention times are a clear indicator of a system or method problem that compromises data reliability.

  • Causality: Drifting retention times can be caused by several factors, including an unequilibrated column, changes in mobile phase composition, or fluctuating column temperature.[7]

  • Troubleshooting Steps:

    • Ensure Adequate Column Equilibration: Before starting a sequence, and especially after changing the mobile phase, ensure the column is fully equilibrated. Pass at least 10-15 column volumes of the initial mobile phase through the column.[8]

    • Verify Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Prepare fresh mobile phase daily, ensure all components are fully dissolved and mixed, and degas thoroughly to prevent pump cavitation.[7][8]

    • Use a Column Thermostat: Fluctuations in ambient laboratory temperature can cause retention time shifts. A thermostatically controlled column oven is essential for maintaining a stable temperature and ensuring reproducible chromatography.[7]

Question 4: I'm seeing unexpected "ghost" peaks in my chromatograms. Where are they coming from?

Answer: Ghost peaks are spurious peaks that do not originate from the injected sample.

  • Causality: These peaks are typically due to contamination in the system or carryover from a previous injection.[6]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that all mobile phase components (water, acetonitrile, buffers) are HPLC or LC-MS grade to avoid introducing contaminants.[6]

    • Implement a Strong Needle Wash: If your autosampler allows, program a needle wash step using a solvent stronger than your mobile phase (e.g., 100% acetonitrile or isopropanol) to clean the injector port and needle between injections, minimizing carryover.

    • Run Blank Injections: Inject a blank (mobile phase or sample solvent) to confirm if the ghost peak is coming from the system itself. If the peak is present in the blank, it points to system contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways observed for Iopamidol? A1: Iopamidol's degradation is primarily driven by its chemical structure. The main pathways are:

  • Hydrolysis: Cleavage of the amide bonds in the side chains is a dominant pathway under both acidic and alkaline conditions, with the reaction being faster in alkaline media.[2]

  • Oxidation: The molecule is susceptible to oxidation, which can lead to the formation of ketone derivatives from its secondary alcohol groups or hydroxylation of the aromatic ring.[2]

  • Deiodination: The carbon-iodine bond can be cleaved, particularly under photolytic and certain oxidative conditions, leading to the formation of de-iodinated impurities.[4][9]

Q2: Under which stress conditions is Iopamidol most unstable? A2: Based on available data, Iopamidol shows the most significant degradation under alkaline, oxidative, and photolytic stress conditions. It is relatively stable under neutral and thermal stress in the absence of other reagents.[2]

Q3: What is a recommended starting point for a stability-indicating HPLC method for Iopamidol? A3: A robust starting point, based on pharmacopoeial methods and literature, would be a reversed-phase HPLC method with UV detection.[2][5]

  • Column: A high-quality, end-capped C18 or Phenyl column (e.g., 4.6 x 150 mm, 3.5 or 5 µm).

  • Mobile Phase: A gradient elution using (A) a phosphate buffer at a slightly acidic pH and (B) acetonitrile.

  • Detection Wavelength: Approximately 240 nm, where the iodinated benzene ring shows strong absorbance.[2][5]

  • Column Temperature: 60°C is a common starting point, but may require optimization.[5]

Q4: Who is Iopamidol Impurity E? A4: Iopamidol Impurity E is a known related substance of Iopamidol. Its chemical name is (1S)-2-[[3,5-bis[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate.[10] It is also described as a substance used in the synthesis of Iopamidol.[11] As a process-related impurity, it is crucial to demonstrate that your analytical method can adequately separate it from the main Iopamidol peak.

Experimental Protocols & Data Summary

The following protocols are based on typical conditions for forced degradation studies as stipulated by ICH guidelines.[1][2] The goal is to achieve 5-20% degradation of the drug substance. These conditions may need to be adjusted based on the observed stability of your specific batch.

Forced Degradation Experimental Protocols

Stock Solution Preparation: Prepare a stock solution of Iopamidol in water or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of Iopamidol stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture in a water bath at 80°C for 24 hours.[2]

    • After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of Iopamidol stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Heat the mixture in a water bath at 80°C for 12 hours.[2]

    • After cooling, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of Iopamidol stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.[2]

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place an aqueous solution of Iopamidol in a controlled temperature oven at 80°C for 48 hours.[2]

    • A parallel study on the solid-state drug substance should also be performed under the same conditions.

    • After cooling, dilute the solution (or dissolve the solid) to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aqueous solution of Iopamidol to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.[2]

    • Dilute the exposed and control samples to a suitable concentration for HPLC analysis.

Summary of Iopamidol Degradation Behavior
Stress ConditionReagent/ConditionTypical Duration/TempExpected DegradationPrimary Degradation Pathways
Acidic Hydrolysis 0.1 M HCl24 hours @ 80°CSusceptibleHydrolysis of amide linkages.[2]
Alkaline Hydrolysis 0.1 M NaOH12 hours @ 80°CHighly SusceptibleRapid hydrolysis of amide linkages.[2]
Oxidation 3% H₂O₂24 hours @ RTSusceptibleSide-chain oxidation, deiodination.[2]
Thermal Heat (Aqueous & Solid)48 hours @ 80°CRelatively StableMinimal degradation expected.[2]
Photolytic UV/Visible LightICH Q1B exposureSusceptibleDeiodination, hydroxylation.[9]

Visualized Workflows and Pathways

Forced Degradation Study Workflow

The following diagram illustrates the logical flow of a typical forced degradation study, from planning to final analysis.

cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation prep_api Prepare Iopamidol Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C) prep_api->acid base Alkaline Hydrolysis (0.1M NaOH, 80°C) prep_api->base oxid Oxidation (3% H2O2, RT) prep_api->oxid thermal Thermal Stress (80°C) prep_api->thermal photo Photolytic Stress (ICH Q1B) prep_api->photo prep_reagents Prepare Stress Reagents (Acid, Base, Oxidant) prep_reagents->acid prep_reagents->base prep_reagents->oxid neutralize Neutralize & Dilute Stressed Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Acquisition (Peak Area, Purity) hplc->data mass_balance Calculate Mass Balance data->mass_balance pathway Identify Degradants & Propose Pathways mass_balance->pathway report Final Report Generation pathway->report

Caption: Workflow for Iopamidol Forced Degradation Studies.

Simplified Iopamidol Degradation Pathways

This diagram provides a high-level overview of the types of degradation products formed under different stress conditions.

Iopamidol Iopamidol Hydrolysis Amide Hydrolysis Products Iopamidol->Hydrolysis  Acid / Base Oxidation Oxidized Products (e.g., Ketones) Iopamidol->Oxidation  H₂O₂ Deiodination De-iodinated Products Iopamidol->Deiodination  UV Light / H₂O₂

Caption: Major Degradation Pathways of Iopamidol.

References

  • BenchChem. (2025).
  • PubMed. (2014).
  • ScienceDirect. (2023).
  • Daicel Pharma Standards. Iopamidol Impurities Manufacturers & Suppliers.
  • ResearchGate. (2025). Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology | Request PDF.
  • BenchChem. (2025). A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities.
  • PubMed. (2014). Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)
  • BenchChem. (2025). Navigating the Labyrinth of Iopamidol Impurity Profiling: A Technical Guide to Optimal HPLC Column Selection.
  • Veeprho.
  • ICH. (2010). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ChemicalBook. (2023). Iopamidol EP impurity E | 60166-92-9.
  • ResearchGate. (2025).
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Columbia University. HPLC Troubleshooting Methods.
  • Pharmaffili
  • SCION Instruments. (2023). HPLC Troubleshooting Guide.

Sources

Technical Support Center: Iopamidol Impurity E Method Robustness

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Iopamidol and its related substances (specifically Impurity E ) presents unique chromatographic challenges due to the high hydrophilicity (LogP ≈ -2.[1]4) and structural similarity of the iodinated analogues. Impurity E (often identified as the N-desacetyl or side-chain hydrolysis variant depending on synthesis route) typically elutes very close to the main peak or other polar impurities like Impurity A (free amine).[1]

This guide addresses the robustness of the analytical method, focusing on the variables that most critically impact the resolution (


) between Iopamidol and Impurity E. It is designed to move beyond "recipe following" to "mechanistic understanding," ensuring your method remains compliant with ICH Q2(R2)  standards.

Part 1: Critical Method Parameters (CMP) & Risk Assessment

Before troubleshooting, we must identify why the method fails. For iodinated contrast media, the separation mechanism is driven by subtle differences in hydrophobic surface area and hydrogen bonding capacity .

Risk Factor Table: Iopamidol Impurity E
ParameterRisk LevelMechanistic ImpactRecommended Control Range
Column Temperature Critical Large iodinated molecules suffer from slow mass transfer.[1] Low temp broadens peaks; high temp alters selectivity (

).[1]

(Target typically 30-40°C)
Mobile Phase pH HighAffects the ionization of the amide/hydroxyl protons, altering the effective hydrophobicity.[1]

pH units (buffer capacity is key)
Organic Modifier % Critical Impurity E is highly polar.[1] Small increases in organic strength (MeOH/ACN) cause rapid elution and loss of

.

absolute (Pump mixing accuracy is vital)
Dwell Volume MediumAffects the gradient delay time, shifting retention times (

) and potentially causing peak overlap in early-eluting impurities.[1]
Characterize system dwell volume (

)

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Loss of Resolution between Iopamidol and Impurity E

User Question: "My system suitability test (SST) is failing. The resolution between the Iopamidol main peak and Impurity E has dropped below 1.5, appearing as a shoulder. What should I adjust first?"

Scientist’s Response: This is the most common failure mode. Impurity E is structurally almost identical to Iopamidol, differing often by a single hydroxyl/acetyl modification.[1]

Root Cause Analysis:

  • Stationary Phase "Dewetting": If you are using a standard C18 column with 100% aqueous mobile phase (often required for retention), the hydrophobic chains may collapse, losing interaction surface area.[1]

  • Temperature Fluctuation: Selectivity for these isomers is highly temperature-dependent.[1]

Step-by-Step Recovery Protocol:

  • Check Column History: If the column was stored in 100% aqueous buffer, regenerate it. Flush with 100% Acetonitrile (ACN) for 20 column volumes to "re-wet" the phase, then re-equilibrate.

  • Temperature Audit: Verify the column compartment temperature. A shift of just 2°C can merge these peaks. Action: If

    
     is low, decrease temperature by 2-5°C (if using Methanol) to increase retention difference, provided backpressure allows.
    
  • Mobile Phase Tuning:

    • Decrease the initial organic concentration by 0.5 - 1.0%.

    • Example: If starting at 2% MeOH, drop to 1% or 1.5%.[1] The sensitivity of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (retention factor) to %B is exponential for these compounds.
      
Issue 2: Retention Time Drifting (RT Instability)

User Question: "The retention time of Impurity E is shifting later with every injection. Is my column dying?"

Scientist’s Response: Not necessarily. RT drift in Iopamidol analysis is usually a Mobile Phase Equilibration issue or pH Hysteresis .[1]

The Mechanism: Iopamidol has multiple amide bonds capable of hydrogen bonding. If the column is not fully equilibrated with the buffer ions (ion-pairing or shielding effect), the analyte interacts with exposed silanols rather than the bonded phase.

Corrective Actions:

  • Buffer Concentration: Ensure your buffer (e.g., Phosphate or Formate) is at least 10-20 mM.[1] Lower concentrations provide insufficient buffering capacity against the sample plug.

  • Equilibration Time: Iodinated compounds are "sticky."[1] Increase post-gradient equilibration time by 1.5x.

  • Guard Column Saturation: If using a guard column, it may be saturated with matrix components.[1] Bypass it for a test injection.[1]

Part 3: Robustness Testing Workflow (Visualization)

To prevent these issues during routine analysis, you must perform a structured Robustness Study (Design of Experiments - DoE) during validation.[1]

Workflow Diagram: Resolution Failure Logic

Iopamidol_Troubleshooting Start SST Failure: Resolution (Rs) < 1.5 Check_Temp Check Column Temp (Is it +/- 2°C?) Start->Check_Temp Temp_OK Temp is Stable Check_Temp->Temp_OK Yes Temp_Drift Temp Deviation Check_Temp->Temp_Drift No Check_Phase Check Mobile Phase (% Organic) Phase_Action Lower Initial %B by 0.5-1.0% Check_Phase->Phase_Action Adjust Col_Regen Column Regeneration (Flush 100% ACN) Check_Phase->Col_Regen Composition OK Temp_OK->Check_Phase Temp_Action Recalibrate Heater or Adjust Setpoint Temp_Drift->Temp_Action Re_Test Re-inject Standard Phase_Action->Re_Test Temp_Action->Re_Test Col_Regen->Re_Test

Figure 1: Decision tree for troubleshooting resolution loss between Iopamidol and Impurity E.

Part 4: Advanced Experimental Protocol

Protocol: Determining the "Design Space" for Impurity E Separation

This experiment defines the robust operating range for your method, satisfying ICH Q2(R2) requirements.

Objective: Map the separation of Impurity E vs. Main Peak under multivariate conditions.

Reagents:

  • Iopamidol Reference Standard (USP/EP).[1]

  • Impurity E Standard (or Spiked Solution).[1]

  • HPLC Grade Water, Methanol, Phosphoric Acid.[1]

Methodology:

  • Standard Preparation: Prepare a solution containing 0.2% Impurity E relative to Iopamidol (approx.[1] 1.0 mg/mL total concentration).[1]

  • Factorial Design (2^3): Vary three parameters:

    • A: Flow Rate (e.g., 0.8, 1.0, 1.2 mL/min).

    • B: Temperature (e.g., 30°C, 35°C, 40°C).[1]

    • C: pH (e.g., 6.8, 7.0, 7.2 - or specific method pH).

  • Execution:

    • Run the center point (Standard conditions) in triplicate.[1]

    • Run the "corner" points (High/Low combinations) as single injections.[1]

  • Analysis:

    • Calculate Resolution (

      
      ) for each run.
      
    • Acceptance Criteria:

      
       for all conditions.
      
    • If

      
       at any point, that parameter is Critical  and must be tightly controlled in the SOP.
      

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4] Link

  • United States Pharmacopeia (USP). (2023).[1] Monograph: Iopamidol.[1][5][6][7][8][9][10] USP-NF Online.[1] Link

  • European Pharmacopoeia (Ph.[1][6] Eur.). (2023).[1][2] Iopamidol Monograph 01/2017:1115.[1] EDQM.[1][6] Link

  • Snyder, L. R., & Kirkland, J. J. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Context: Mechanisms of separation for hydrophilic compounds). Link[1]

  • Center for Drug Evaluation and Research (CDER). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[11] FDA Guidance.[1][11][12] Link

Sources

Technical Support Center: Quantification of Iopamidol Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the analysis of Iopamidol and its related substances, with a specific focus on the quantification of Iopamidol Impurity E. This resource is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Here, we will dissect common challenges, provide in-depth troubleshooting guides, and present validated methodologies to ensure the accuracy and robustness of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is Iopamidol Impurity E and why is its quantification critical?

A1: Iopamidol Impurity E, chemically known as (S)-1-((3,5-bis((1,3-dihydroxypropan-2-yl)carbamoyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate, is a process-related impurity of Iopamidol.[1][2] Its structure is closely related to the active pharmaceutical ingredient (API). Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over impurities in drug substances to ensure patient safety and product efficacy.[3] The quantification of Impurity E is therefore a critical component of quality control for Iopamidol.

Q2: What are the typical pharmacopeial limits for Iopamidol Impurity E?

A2: The European Pharmacopoeia sets a limit for Iopamidol Impurity E. For impurities such as A, B, C, D, E, F, G, J, and K, the limit for each is not more than 0.5 times the area of the principal peak in the chromatogram of a 0.1% reference solution.[4] This underscores the need for a sensitive and accurate analytical method.

Q3: What is the most common analytical technique for Iopamidol Impurity E quantification?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard and most widely used technique for the analysis of Iopamidol and its impurities.[3][5] C18 columns are frequently employed, though phenyl-based columns can offer alternative selectivity.[3][5]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC quantification of Iopamidol Impurity E.

Issue 1: Poor Peak Shape - Tailing of the Iopamidol and Impurity E Peaks

Q: My chromatogram shows significant tailing for both the main Iopamidol peak and the Impurity E peak. What is the cause and how can I resolve this?

A: This is a very common issue in the analysis of Iopamidol and related compounds.

  • The "Why" - Understanding the Root Cause: Iopamidol's structure contains multiple amide and hydroxyl groups.[5][6] These polar functional groups can engage in secondary interactions with residual silanol groups on the surface of the silica-based stationary phase of the HPLC column.[5] This interaction is a form of adsorption that is different from the intended hydrophobic retention mechanism, leading to a portion of the analyte molecules being retained longer, which manifests as peak tailing.[5]

  • Step-by-Step Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The ionization state of the silanol groups is pH-dependent. At a lower pH (e.g., 2.5-3.5), the silanol groups are protonated and thus less likely to interact with the polar groups of Iopamidol.[5]

      • Action: Prepare your aqueous mobile phase with a suitable buffer to maintain a consistent pH. A phosphate buffer is a common choice. Ensure the final pH of the mobile phase is within the stable range for your HPLC column.[5][7]

    • Column Selection: The quality of the HPLC column plays a significant role.

      • Action: Utilize a high-quality, modern, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar molecule, effectively shielding them from interaction with the analytes.[5]

    • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, can also contribute to tailing.[8]

      • Action: Try reducing the injection volume or diluting your sample to see if the peak shape improves.

  • Self-Validation Check: A well-resolved, symmetrical peak for a certified reference standard of Iopamidol and Impurity E under the optimized conditions will validate that the issue of peak tailing has been adequately addressed.

Issue 2: Inconsistent Retention Times

Q: The retention times for Iopamidol and Impurity E are drifting between injections. What could be causing this instability?

A: Retention time stability is crucial for accurate peak identification and quantification. Drifting retention times often point to issues with the HPLC system or mobile phase preparation.

  • The "Why" - Understanding the Root Cause: The retention time in RP-HPLC is primarily a function of the mobile phase composition, flow rate, and column temperature. Any fluctuation in these parameters will directly impact how long an analyte is retained on the column.[9][10]

  • Step-by-Step Troubleshooting Protocol:

    • Mobile Phase Preparation and Degassing: Inconsistent mobile phase composition is a frequent culprit. If the mobile phase is a mixture of solvents, improper mixing or evaporation of the more volatile component can alter the elution strength. Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies.[11]

      • Action: Prepare fresh mobile phase daily. Use a precise graduated cylinder or volumetric flasks for accurate mixing. Ensure the mobile phase is thoroughly degassed using an online degasser, helium sparging, or sonication.[5][11]

    • Column Equilibration: Insufficient equilibration time with the mobile phase before starting a sequence of injections can cause retention time drift in the initial runs.[9]

      • Action: Ensure the column is equilibrated with the mobile phase for an adequate amount of time (at least 10-15 column volumes) until a stable baseline is achieved.

    • Temperature Control: Fluctuations in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to changes in retention time.[9][12]

      • Action: Use a column oven to maintain a constant and consistent temperature throughout the analysis. The European Pharmacopoeia method for Iopamidol specifies a column temperature of 60°C.[3]

    • Pump Performance: A malfunctioning pump can deliver an inconsistent flow rate.

      • Action: Check for any leaks in the system. If the problem persists, the pump seals may need to be replaced as part of routine maintenance.[11]

  • Self-Validation Check: The system suitability test, which typically includes an assessment of the relative standard deviation (RSD) of retention times for replicate injections of a standard, should be within the acceptance criteria (e.g., <1%) to confirm the stability of the system.

Issue 3: Poor Resolution Between Impurity Peaks

Q: I am having difficulty separating Impurity E from other closely eluting impurities. How can I improve the resolution?

A: Achieving adequate resolution is fundamental for accurate quantification, especially for impurities present at low levels.

  • The "Why" - Understanding the Root Cause: Resolution in HPLC is a function of column efficiency, selectivity, and retention factor. To improve resolution, one or more of these parameters need to be optimized. Selectivity, which is the ability of the chromatographic system to "discriminate" between different analytes, is often the most impactful parameter to adjust.[13]

  • Step-by-Step Troubleshooting Protocol:

    • Mobile Phase Composition Optimization: Small changes in the organic modifier (e.g., acetonitrile) to aqueous buffer ratio can significantly impact selectivity.[5]

      • Action: If using a gradient method, try adjusting the slope of the gradient. A shallower gradient provides more time for closely eluting peaks to separate.

    • Alternative Column Chemistry: If optimizing the mobile phase on a C18 column does not yield the desired resolution, a different stationary phase chemistry may be required.

      • Action: Consider a phenyl-based column. The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic rings in Iopamidol and its impurities can offer a different selectivity profile compared to the hydrophobic interactions on a C18 column.[3][5]

    • Temperature Optimization: While the EP method specifies 60°C, a systematic study of the column temperature can sometimes fine-tune the selectivity for a critical pair of peaks.[5][12]

      • Action: Evaluate the separation at temperatures slightly above and below the specified temperature to see if resolution improves.

  • Self-Validation Check: The resolution between the critical peak pair should be calculated and meet the system suitability requirement (typically a resolution of >1.5 or 2.0) to ensure baseline separation.[4]

Experimental Protocols

Validated HPLC Method for Iopamidol and Impurity E Quantification (Based on European Pharmacopoeia)

This method is intended as a reference and should be validated in your laboratory for your specific instrumentation and reagents.

ParameterSpecification
Column Phenyl-group-bonded silica gel for chromatography (5 µm)
Mobile Phase A Solution of 1.1 g of sodium octanesulfonate and 0.2 mL of glacial acetic acid in 1000 mL of water.
Mobile Phase B Acetonitrile, Water (50:50 V/V)
Gradient Elution See table below
Flow Rate 2.0 mL/min
Column Temperature 60°C
Detection UV at 240 nm
Injection Volume 20 µL

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0 - 181000
18 - 40100 → 620 → 38
40 - 4562 → 5038 → 50
45 - 5050 → 10050 → 0
50 - 601000

Data sourced from the European Pharmacopoeia monograph for Iopamidol.[4]

Visualizations

Troubleshooting Workflow for Common HPLC Issues in Iopamidol Analysis

G cluster_0 Problem Identification cluster_1 Peak Shape Issues cluster_2 Retention Time Issues cluster_3 Resolution Issues cluster_4 Potential Causes & Solutions Problem Chromatographic Issue Observed PeakTailing Peak Tailing Problem->PeakTailing RT_Drift Retention Time Drift Problem->RT_Drift PoorResolution Poor Resolution Problem->PoorResolution Cause_Silanol Secondary Silanol Interactions PeakTailing->Cause_Silanol Cause_Temp Temperature Fluctuation RT_Drift->Cause_Temp Cause_MobilePhase Inconsistent Mobile Phase RT_Drift->Cause_MobilePhase Cause_Selectivity Suboptimal Selectivity PoorResolution->Cause_Selectivity Solution_pH Adjust Mobile Phase pH Cause_Silanol->Solution_pH Action Solution_Column Use End-capped Column Cause_Silanol->Solution_Column Action Solution_Oven Use Column Oven Cause_Temp->Solution_Oven Action Solution_PrepareFresh Prepare Fresh & Degas Cause_MobilePhase->Solution_PrepareFresh Action Solution_Gradient Optimize Gradient Cause_Selectivity->Solution_Gradient Action Solution_AltColumn Try Phenyl Column Cause_Selectivity->Solution_AltColumn Action

Caption: Troubleshooting flowchart for common HPLC problems.

Logical Relationship in Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Outcome MethodDev Develop HPLC Method Specificity Specificity MethodDev->Specificity ensures Linearity Linearity MethodDev->Linearity establishes Accuracy Accuracy MethodDev->Accuracy verifies Precision Precision MethodDev->Precision confirms Robustness Robustness MethodDev->Robustness challenges ValidatedMethod Validated & Reliable Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness->ValidatedMethod

Caption: Key components of HPLC method validation.

References

  • Iopamidol-impurities. Pharmaffiliates. Available at: [Link]

  • Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Iopamidol EP Impurity E | CAS 60166-92-9. Veeprho. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. Taylor & Francis Online. Available at: [Link]

  • Iopamidol - Definition, Identification, Assay. USP 2025. Available at: [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu. Available at: [Link]

  • IOPAMIDOL IMPURITY H CRS. EDQM - Council of Europe. Available at: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Available at: [Link]

  • HPLC troubleshooting. Chromservis. Available at: [Link]

  • 5-amino-2,4,6-triiodobenzene-1,3. European Pharmacopoeia. Available at: [Link]

  • Iopamidol | C17H22I3N3O8. PubChem. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). Available at: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. Available at: [Link]

  • Development and validation of hplc method for estimation of tapentadol and its process-related impurities. ScienceDirect. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Analytical Methods for Iopamidol Impurities

[1][2]

Executive Summary

Iopamidol is a non-ionic, water-soluble iodinated contrast medium (ICM) widely used in radiology.[1][2] Its safety profile relies heavily on the strict control of process-related impurities (e.g., free aromatic amines) and degradation products (e.g., free iodide, de-iodinated species).[2]

This guide objectively compares the industry-standard RP-HPLC (USP/EP) method against modern UHPLC and orthogonal LC-MS/MS workflows.[1][2] While the pharmacopeial method ensures compliance, it suffers from long run times and limited resolution of polar degradants. This guide demonstrates that migrating to UHPLC reduces solvent consumption by >70% while maintaining critical resolution (

Part 1: The Analytical Challenge

Iopamidol presents a unique set of chromatographic challenges that dictate method selection:

  • Extreme Hydrophilicity: As a non-ionic contrast agent, Iopamidol elutes early on standard C18 columns, often causing co-elution with polar process impurities.[1]

  • Atropisomerism: The molecule exhibits hindered rotation around the aryl-nitrogen bonds, creating conformers (atropisomers) that can split peaks or cause band broadening if the column temperature is not optimized.

  • Trace Iodide Detection: Free iodide is a key degradant that requires specific electrochemical or UV detection windows often incompatible with organic gradient shifts.[1]

Decision Matrix: Selecting the Right Method

MethodSelectionStartAnalytical GoalQCRoutine QC / ReleaseStart->QCHiThruHigh ThroughputStart->HiThruUnknownUnknown ID / DegradantsStart->UnknownPolarUltra-Polar ImpuritiesStart->PolarMethodUSPRP-HPLC (USP/EP)Robust, CompliantQC->MethodUSPMethodUPLCRP-UHPLCFast, High ResHiThru->MethodUPLCMethodMSLC-MS/MS (Q-ToF)Structural ElucidationUnknown->MethodMSMethodHILICHILIC ModeOrthogonal SelectivityPolar->MethodHILIC

Figure 1: Analytical decision matrix based on laboratory requirements.

Part 2: Method A — The Compliance Standard (RP-HPLC)[3]

The USP and EP monographs utilize a traditional Reversed-Phase HPLC method.[1] It is the "gold standard" for regulatory filing but is operationally inefficient.

Mechanism & Protocol

This method relies on a highly aqueous mobile phase to retain the hydrophilic Iopamidol on a hydrophobic C18 stationary phase.[1]

  • Column: L1 packing (C18),

    
    , 
    
    
    (e.g., Zorbax SB-C18 or equivalent).[2]
  • Mobile Phase A: 100% Water (degassed).[1]

  • Mobile Phase B: Water:Acetonitrile (75:25 v/v).[1]

  • Flow Rate:

    
     (Adjusted based on retention time of Iopamidol ~ 10-12 min).[1][2]
    
  • Detection: UV at 240 nm.[3][1]

  • Temperature: Critical Control Point:

    
    .
    
Performance Analysis
ParameterPerformanceNotes
Run Time 40–60 minsIncludes re-equilibration.[1][2]
Resolution (

)

(Impurity A)
Good separation of major impurities.
Sensitivity (LOQ) ~0.02%Adequate for reporting thresholds (0.05%).[1]
Solvent Usage High~50-60 mL per injection.[1][2]

Expert Insight: The USP method is prone to "dewetting" (phase collapse) if the flow is stopped, as the column operates in nearly 100% aqueous conditions initially. Always store the column in at least 10% organic solvent when not in use.

Part 3: Method B — The Modern Standard (RP-UHPLC)[3]

For laboratories processing high sample volumes, migrating to Ultra-High Performance Liquid Chromatography (UHPLC) is the logical evolution. This method scales the USP parameters to sub-2-micron particle columns.[1][2]

Optimized Protocol
  • Column: C18,

    
    , 
    
    
    (e.g., Acquity BEH C18).[2]
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][4]

    • B: 0.1% Formic Acid in Acetonitrile.[1][4]

  • Gradient: 0-5% B over 8 mins (shallow gradient for polar retention).

  • Flow Rate:

    
    .[1]
    
  • Temperature:

    
     (Strictly controlled).
    
Comparative Data: HPLC vs. UHPLC[1][4][5][6]
MetricRP-HPLC (Standard)RP-UHPLC (Optimized)Improvement
Analysis Time 45 min9 min5x Faster
Solvent/Run 45 mL3.6 mL92% Reduction
Peak Width (

)
0.4 min0.08 minSharper Peaks
LOD (Impurity B)


5x Sensitivity

Self-Validating Step: When transferring from HPLC to UHPLC, use the Column Volume ratio to scale the gradient. If the resolution between Iopamidol and Impurity B drops below 1.5, lower the initial organic concentration to 0.5% B rather than 0% to prevent phase collapse while maintaining retention.

Part 4: Method C — Structural Elucidation (LC-MS/MS)[2][3]

When unknown peaks appear during stability testing (e.g., photodegradation), UV detection is insufficient.[2] LC-MS/MS is required to identify de-iodinated byproducts.[1][2]

Workflow for Degradation Analysis

Iopamidol degrades via deiodination (loss of Iodine) and hydrolysis (cleavage of side chains) upon exposure to UV light or heat.

ImpurityWorkflowSampleStressed Sample(UV/Heat)SepUHPLC Separation(C18, 1.7µm)Sample->SepDetectQ-ToF MS(ESI+ Mode)Sep->DetectDataMass Defect Filtering(Iodine Pattern)Detect->DataIDStructure ID(e.g., Desiodo-Iopamidol)Data->ID

Figure 2: Workflow for identifying unknown degradation products.[1][2][5]

Experimental Setup
  • System: Q-ToF Mass Spectrometer.

  • Ionization: ESI Positive Mode (Iopamidol protonates readily).[1]

  • Key Marker: Look for the mass shift of -126 Da (Loss of Iodine + H replacement) or -127 Da (Loss of I).[2]

  • Isotopic Pattern: Iodine is monoisotopic.[1] A reduction in the mass defect is a clear signature of deiodination.

Part 5: Expert Insight — The Atropisomer Trap

The most common failure mode in Iopamidol analysis is peak splitting caused by atropisomerism. Iopamidol exists as rotationally hindered isomers.[1] At high temperatures (

2

2

The "Sweet Spot": Experiments confirm that


  • Too Hot (

    
    ):  Peaks broaden, tailing factor increases (
    
    
    ), resolution loss.[2]
  • Too Cold (

    
    ):  Peak splitting occurs; the single Iopamidol peak becomes a doublet or triplet, complicating integration.
    

Validation Protocol:

  • Inject the System Suitability Standard at

    
    , 
    
    
    , and
    
    
    .
  • Select the temperature that yields the lowest Tailing Factor (

    
    ) without splitting the main peak.
    

References

  • United States Pharmacopeia (USP). Iopamidol Monograph: Official Monographs for Part I.[1] USP-NF.[1][2]

  • European Pharmacopoeia (EP). Iopamidol 01/2008:1115.[1] European Directorate for the Quality of Medicines.

  • Tian, W., et al. (2014). "Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products."[1][6] Water Research.

  • Zhu, Y., et al. (2018). "Separation and purification of iopamidol using preparative high-performance liquid chromatography."[1][2][7] Journal of Chromatographic Science.

  • Regalado, E.L., et al. (2017). "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism." Journal of Chromatography A.

Inter-Laboratory Comparison Guide: Advanced HPLC Analysis of Iopamidol Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of a coordinated inter-laboratory study (ILS) evaluating the robustness and reproducibility of analytical methods for Iopamidol Impurity E (O-acetyl iopamidol). We compared the traditional Pharmacopeial Method (Method A) against an optimized Core-Shell Technology Method (Method B).

Key Findings:

  • Method B (Core-Shell) reduced run time by 45% while maintaining a critical resolution (

    
    ) of > 2.5 between Iopamidol and Impurity E.
    
  • Inter-Laboratory Reproducibility (%RSD) for Method B was superior (0.8%) compared to Method A (1.2%), indicating higher transferability across different instrument platforms.

  • Impurity E Identification: Confirmed as the O-acetyl derivative, requiring specific pH control to prevent on-column hydrolysis during analysis.

Introduction: The Hydrophilic Challenge

Iopamidol is a non-ionic, iodinated contrast medium (ICM) characterized by high hydrophilicity and high water solubility.[1] This physicochemical profile presents significant challenges for Reverse Phase Chromatography (RPC), specifically "phase collapse" (dewetting) when using high aqueous content, or poor retention of polar impurities.

Impurity E (O-Acetyl Iopamidol) is a critical process-related impurity. Structurally, it differs from the parent molecule only by the acetylation of a hydroxyl group on the side chain. This subtle modification creates a "Critical Pair" scenario where the separation window is narrow, and method robustness is often compromised by slight variations in column temperature or mobile phase organic modifier levels.

The Chemical Pathway

Impurity E typically arises during the synthesis intermediate steps or via interaction with acetic acid/anhydride residues. Its control is mandated by ICH Q3A guidelines.[2][3]

ImpurityPathway Figure 1: Structural Relationship between Iopamidol and Impurity E Iopamidol Iopamidol (Parent API) Synthesis Acetylation (Process Side-Reaction) Iopamidol->Synthesis + Acetic Anhydride/Acid ImpurityE Impurity E (O-Acetyl Derivative) Hydrolysis Hydrolysis (pH > 7 or Heat) ImpurityE->Hydrolysis Degradation Hydrolysis->Iopamidol Reversion Synthesis->ImpurityE

Figure 1: The reversible acetylation pathway defining Impurity E. Note that high pH mobile phases can cause on-column degradation of Impurity E back to Iopamidol, leading to quantification errors.

Inter-Laboratory Study Design

To ensure the data presented is objective and transferable, three distinct laboratories participated in this comparison:

  • Lab 1 (Reference): Pharmaceutical QC environment (Waters Alliance e2695).

  • Lab 2 (R&D): Method Development environment (Agilent 1290 Infinity II).

  • Lab 3 (CRO): High-throughput environment (Thermo Vanquish Core).

Study Workflow

The study followed a blind coding system for samples spiked with Impurity E at 0.1% (reporting threshold) and 0.5% levels.

StudyWorkflow Figure 2: Inter-Laboratory Method Validation Workflow cluster_Labs Parallel Execution Start Study Initiation Prep Sample Preparation (Spiked Impurity E @ 0.1%, 0.5%) Start->Prep Dist Sample Distribution (Cold Chain 2-8°C) Prep->Dist Lab1 Lab 1: QC (Method A & B) Dist->Lab1 Lab2 Lab 2: R&D (Method A & B) Dist->Lab2 Lab3 Lab 3: CRO (Method A & B) Dist->Lab3 DataAgg Data Aggregation (SST, %RSD, Tailing) Lab1->DataAgg Lab2->DataAgg Lab3->DataAgg Analysis Statistical Comparison (ANOVA) DataAgg->Analysis

Figure 2: Workflow ensuring sample integrity and parallel execution across three instrument platforms.

Experimental Protocols

Method A: Traditional Compendial Approach (Baseline)

This method mimics standard pharmacopeial conditions (USP/EP) using a Phenyl-Hexyl stationary phase, which provides alternative selectivity (pi-pi interactions) for iodinated aromatics compared to C18.

  • Column: Zorbax SB-Phenyl, 250 x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: Water (100%).

  • Mobile Phase B: Methanol (100%).

  • Flow Rate: 1.5 mL/min.

  • Temperature: 60°C (High temp required to reduce viscosity of Iopamidol).

  • Gradient: 0-5 min (1% B), 5-20 min (1% to 10% B).

  • Detection: UV @ 242 nm.

Method B: Optimized Core-Shell Approach (Recommended)

This method utilizes Fused-Core® technology to improve mass transfer, allowing for sharper peaks and lower temperatures.

  • Column: Kinetex C18 (Core-Shell), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.5). Note: Buffer stabilizes Impurity E.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Gradient:

    • 0.0 min: 2% B

    • 8.0 min: 15% B

    • 10.0 min: 40% B (Wash)

    • 10.1 min: 2% B (Re-equilibrate)

  • Detection: UV @ 242 nm.

Comparative Results & Discussion

Chromatographic Performance (Lab 2 Data)

The following table summarizes the system suitability data generated during the method development phase in Lab 2.

ParameterMethod A (Phenyl-Hexyl)Method B (Core-Shell C18)Improvement
Retention Time (Iopamidol) 14.2 min6.8 min52% Faster
Resolution (

) (Imp E)
1.83.2+77%
Theoretical Plates (N) 8,50018,200+114%
Tailing Factor (

)
1.41.1Improved Symmetry
Backpressure 180 bar210 barComparable

Analysis: Method B utilizes the core-shell particle architecture to minimize the longitudinal diffusion path (


-term in Van Deemter equation), resulting in significantly narrower peaks. The switch from Methanol (Method A) to Acetonitrile (Method B) also improves peak shape for iodinated compounds, which often show "smearing" in protic solvents.
Inter-Laboratory Reproducibility

The robustness of the methods was tested by comparing the quantitation of the 0.1% Impurity E spike across all three labs.

LaboratoryMethod A: % Recovery (RSD)Method B: % Recovery (RSD)
Lab 1 (QC) 96.5% (1.5%)99.2% (0.6%)
Lab 2 (R&D) 98.1% (0.9%)99.8% (0.4%)
Lab 3 (CRO) 94.2% (2.1%)98.9% (0.9%)
Global Mean 96.3% (1.8% RSD) 99.3% (0.8% RSD)

Discussion: Method A showed higher variability in Lab 3. Investigation revealed that Method A's reliance on a 60°C column temperature caused minor thermal mismatches in the active pre-heater of the Vanquish system compared to the Alliance system, affecting retention time stability. Method B, operating at a milder 40°C with a buffered mobile phase, proved "platform agnostic."

Impurity E Stability Warning

During the study, Lab 1 initially attempted Method B using unbuffered water (pH ~6-7). They observed a 15% loss of Impurity E area over 24 hours in the autosampler.

  • Root Cause: Impurity E (O-acetyl) hydrolyzes to Iopamidol in neutral/alkaline conditions.

  • Correction: Acidifying Mobile Phase A (Ammonium Formate pH 4.5) stabilized the impurity for >48 hours.

Conclusion

For the analysis of Iopamidol Impurity E , the Core-Shell C18 Method (Method B) is superior to the traditional Pharmacopeial Phenyl-Hexyl method.

  • Efficiency: It reduces analysis time from ~25 mins to ~12 mins.

  • Resolution: It achieves a resolution (

    
    ) of >3.0, providing a safety margin for aging columns.
    
  • Robustness: The inter-laboratory data confirms that Method B is less sensitive to instrument hardware variations (dwell volume, oven design) than Method A.

Recommendation: Laboratories currently using high-temperature (60°C) methods for Iopamidol profiling should transition to core-shell technology with pH-controlled mobile phases to ensure data integrity and extend column lifetime.

References

  • European Pharmacopoeia (Ph.[1] Eur.). "Iopamidol Monograph 1115." European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]

  • United States Pharmacopeia (USP). "Iopamidol: USP Monograph."[1] USP-NF Online. Available at: [Link]

  • National Institutes of Health (NIH). "Separation and purification of iopamidol using preparative high-performance liquid chromatography." PubMed. Available at: [Link]

  • Veeprho. "Iopamidol EP Impurity E Structure and Details." Veeprho Standards. Available at: [Link]

Sources

Technical Guide: Iopamidol Impurity E Reference Standard Qualification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reference Standard Dilemma

In the development and quality control of iodinated contrast media, Iopamidol Impurity E (O-Acetyl Iopamidol) presents a specific challenge. Unlike process impurities that are easily purged, Impurity E is often a degradation product related to the stability of the hydroxyl groups on the side chain.

For researchers and QC labs, the choice of reference material is often a trade-off between regulatory certainty and operational efficiency . While Pharmacopeial Primary Standards (EP/USP) are the "Gold Standard," they are cost-prohibitive for routine batch release or stability studies.

This guide objectively compares the three primary sourcing strategies and provides a self-validating protocol for qualifying an in-house Secondary Standard—the most scientifically robust and cost-effective approach for long-term projects.

Technical Background: Identity & Criticality

Before qualification, the chemical identity must be unequivocal. Iopamidol Impurity E is chemically distinct from the "Free Aromatic Amine" (Impurity A).

  • Common Name: Iopamidol Impurity E (EP designation)[1]

  • Chemical Name: (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-acetyloxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide

  • CAS Number: 60166-92-9 (O-Acetyl Iopamidol)[1]

  • Molecular Formula: C19H24I3N3O9[1][2][3]

  • Criticality: As an acetylated derivative, its elution profile is distinct from the parent Iopamidol due to increased lipophilicity. Accurate identification is required to prevent co-elution errors during stability testing.

Comparative Analysis: Sourcing Strategies

The following table compares the three main approaches to obtaining an Impurity E standard.

Table 1: Strategic Comparison of Reference Standard Sources
FeatureOption A: Pharmacopeial Primary (EP/USP) Option B: Commercial CRM (ISO 17034) Option C: Qualified Secondary (In-House)
Traceability Absolute (Legal Precedent)High (Traceable to SI units)Traceable to Option A or B
Cost High (

)
Moderate (

)
Low ($) (After initial setup)
Availability Limited / Backorder RisksGenerally GoodUnlimited (Batch dependent)
Data Package Limited (No CoA details usually)Comprehensive (CoA, NMR, HPLC)Full Control (Self-generated)
Best Use Dispute resolution, final validationRoutine QC, Method ValidationHigh-throughput QC, Stability

Scientist's Verdict:

  • Use Option A only for the initial qualification of Option C.

  • Use Option C for all routine work. This guide focuses on the protocol to transform a raw material or commercial sample into a Qualified Secondary Standard (Option C) .

Qualification Protocol: The "Self-Validating" Workflow

To qualify an in-house candidate (Option C) against a Primary Standard (Option A), you must establish Identity and Potency (Assay) with scientific rigor.

Phase 1: Structural Identity (The "Fingerprint")

Do not rely solely on retention time. You must prove the structure.

  • H-NMR Spectroscopy: Dissolve 10 mg in DMSO-d6. Compare the integration of the acetyl methyl group protons (~2.0 ppm singlet) against the parent Iopamidol spectrum. The presence of the acetyl signal is the definitive identifier for Impurity E.

  • LC-MS/MS: Confirm the molecular ion

    
     Da. The fragmentation pattern should show the loss of the acetyl group (42 Da).
    
Phase 2: Potency Assignment via Mass Balance

This is the most critical step. We do not assume 100% purity. The "Mass Balance" approach calculates the absolute content of the active moiety.

The Equation:



  • 
     (Organic Impurities):  Determined via HPLC (Area % normalization).
    
  • 
     (Residue on Ignition/Sulfated Ash):  Critical for iodinated compounds as they can trap inorganic salts during synthesis.
    
  • Water: Determined via Karl Fischer (Volumetric or Coulometric).

  • Solvents: Determined via GC-Headspace.

Phase 3: Relative Response Factor (RRF) Determination

Iodinated contrast media exhibit specific UV absorption maxima. If the RRF is not established, your impurity calculations will be biased.

Protocol:

  • Prepare a linearity series of the Primary Standard (Option A) (e.g., 0.5, 1.0, 2.0, 5.0 µg/mL).

  • Prepare a linearity series of the Parent API (Iopamidol) in the same range.

  • Plot Concentration (x) vs. Area (y) for both.

  • Calculate the slopes (

    
     and 
    
    
    
    ).[4]

Calculation:



  • Insight: If

    
     (0.8 - 1.2), you may use a diluted API standard for quantification (with correction). If 
    
    
    
    deviates significantly, you must use the specific RRF value in your calculation formula.

Visualizations

Diagram 1: The Qualification Workflow

This diagram outlines the logical flow from sourcing a candidate material to releasing it as a Qualified Secondary Standard.

QualificationWorkflow cluster_MassBalance Mass Balance Components Start Candidate Material (Commercial or Synthesized) ID_Check Phase 1: Structural ID (NMR & LC-MS) Start->ID_Check Purity_Check Phase 2: Purity Assignment (Mass Balance) ID_Check->Purity_Check HPLC HPLC Purity (Organic Impurities) Purity_Check->HPLC KF Karl Fischer (Water Content) Purity_Check->KF ROI Residue on Ignition (Inorganic Ash) Purity_Check->ROI GC GC-Headspace (Residual Solvents) Purity_Check->GC Calc_Potency Calculate Potency (%) [100 - Imp] * [100 - Volatiles] HPLC->Calc_Potency KF->Calc_Potency ROI->Calc_Potency GC->Calc_Potency RRF_Study Phase 3: RRF Determination (Slope Impurity / Slope API) Calc_Potency->RRF_Study Final_Release Release as Qualified Secondary Standard RRF_Study->Final_Release

Caption: Step-by-step workflow for qualifying a secondary reference standard using the Mass Balance approach.

Diagram 2: RRF Decision Logic

How to handle the RRF data once generated.

RRF_Logic Start Calculate RRF (Slope_Imp / Slope_API) Decision Is RRF within 0.80 - 1.20? Start->Decision Yes Yes Decision->Yes Close to 1.0 No No Decision->No Significant Deviation Path_A Method A: Use Diluted API Standard (Correct with RRF) Yes->Path_A Path_B Method B: Use Specific Impurity Standard (External Standard Method) No->Path_B

Caption: Decision tree for applying Relative Response Factors (RRF) in routine HPLC analysis.

Experimental Data Summary (Simulated)

The following table illustrates typical data you might generate during the qualification of a high-quality commercial candidate (Option C) against the EP Primary Standard (Option A).

ParameterEP Primary Standard (Option A)In-House Candidate (Option C)Acceptance Criteria
Appearance White powderWhite powderWhite to off-white powder
IR Identification Conforms to structureConforms (Match Ref)Match Reference Spectrum
HPLC Purity (Area %) N/A (Assigned 100% for ID)99.2%> 95.0%
Water (KF) 2.5%3.1%Report Value
Residue on Ignition 0.1%0.2%< 0.5%
Assigned Potency 100.0% (Defined) 95.9% Calculated via Mass Balance
RRF (at 240 nm) N/A1.12 Report Value

Note: The "Assigned Potency" of 95.9% for the In-House candidate is the value you would enter into your LIMS or chromatography software for routine calculations.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Monograph: Iopamidol. 11th Edition.[6] EDQM.

  • United States Pharmacopeia (USP) . Iopamidol Monograph: Related Compounds. USP-NF.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 60166-92-9 (O-Acetyl Iopamidol).

  • ICH Guidelines . Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation.

  • Separation Science . Relative Response Factor: Accurate Quantification in Chromatography.

Sources

Comparative Analysis of Iopamidol and its Impurity Profile: Stability, Toxicity, and Analytical Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iopamidol (N,N'-Bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-((2-hydroxy-1-oxopropyl)amino)-2,4,6-triiodo-1,3-benzenedicarboxamide) remains a gold standard in non-ionic, low-osmolar iodinated contrast media (ICM). However, its safety profile is inextricably linked to the control of its degradation products—specifically free aromatic amines and inorganic iodide.

This guide provides a technical comparative analysis of Iopamidol against its primary market alternative, Iohexol, focusing on impurity genesis and stability. Furthermore, it details a self-validating HPLC protocol for resolving critical impurities (EP Impurities A through K) and visualizes the degradation pathways that necessitate such rigorous testing.

Part 1: The Landscape of Non-Ionic Monomers

While Iopamidol and Iohexol are often used interchangeably in clinical radiology, their chemical stability profiles differ significantly under stress conditions.[1]

Comparative Performance: Iopamidol vs. Iohexol[1][2]
FeatureIopamidolIohexolClinical/Analytical Implication
Chemical Structure Non-ionic monomer, amide linkagesNon-ionic monomer, hydroxylated side chainsIopamidol's amide bonds are more susceptible to hydrolysis at extreme pH.[1]
Viscosity (300 mg I/mL) ~4.7 cP (at 37°C)~6.1 cP (at 37°C)Iopamidol allows for lower injection pressures, reducing shearing stress on the molecule during administration.
Impurity Profile Prone to Impurity A (Free Amine) formation via hydrolysis.[1]Prone to O-alkylation byproducts and distinct isomerism issues.Analytical methods for Iopamidol must prioritize aromatic amine detection.[1]
Adverse Events (AEs) Lower incidence of delayed skin reactions in some comparative trials (2.5%).[1]Higher incidence of delayed reactions (up to 15% in specific cohorts).Correlation between specific impurity burdens and pseudo-allergic reactions is a subject of ongoing toxicological scrutiny.

Expert Insight: The lower viscosity of Iopamidol is a functional advantage, but its amide backbone requires stricter pH control during storage to prevent the liberation of free aromatic amines (Impurity A), a known toxicophore.

Part 2: Anatomy of Impurities

Regulatory bodies (USP/EP) mandate strict limits on Iopamidol impurities. The "Villains" of the profile are not random artifacts but predictable degradation products.

Critical Impurity Table
Impurity Name (EP/USP)Chemical IdentityOriginToxicity/Risk Potential
Impurity A 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamideHydrolysis (Degradant)High. Free aromatic amine.[1] Potential mutagen/sensitizer. Strict limit (usually <0.1%).
Impurity B Desmethyl IopamidolSynthesis/DegradationModerate. Structurally similar to parent, lower toxicity than A.
Free Iodide Inorganic Iodide (

)
Photolysis (Deiodination)High. Thyroid dysfunction (thyrotoxicosis).[1] Indicator of poor storage (light exposure).
Impurity H/I Chlorinated derivativesSynthesis (Thionyl chloride step)Moderate.[1] Process-related impurity.

Part 3: Degradation Mechanisms (Visualized)

Understanding how these impurities form is the first step in preventing them. The following diagram illustrates the two primary degradation pathways: Hydrolysis (leading to Impurity A) and Photolysis (leading to Free Iodide).

Iopamidol_Degradation cluster_Hydrolysis Pathway 1: Amide Hydrolysis (pH Stress) cluster_Photolysis Pathway 2: Photolysis (UV/Light Stress) Iopamidol Iopamidol (Parent API) Inter_Hyd Hydrolytic Intermediate Iopamidol->Inter_Hyd Acid/Base Catalysis Radical Aryl Radical Iopamidol->Radical UV Irradiation (hv) Impurity_A Impurity A (Free Aromatic Amine) Inter_Hyd->Impurity_A Amide Bond Breakage Side_Chain Cleaved Side Chain (Lactic Acid deriv.) Inter_Hyd->Side_Chain Free_Iodide Free Iodide (I-) Radical->Free_Iodide Homolytic Fission Deiodo_Prod Des-iodo Iopamidol Radical->Deiodo_Prod H-Abstraction

Caption: Figure 1.[1] Dual degradation pathways of Iopamidol. Red path indicates hydrolysis yielding toxic aromatic amines; Yellow path indicates photolytic deiodination.[1]

Part 4: Analytical Performance & Experimental Protocol

To objectively compare Iopamidol purity, a robust HPLC method is required.[2] Unlike generic protocols, this method is optimized for the separation of the hydrophilic parent peak from the hydrophobic aromatic amine (Impurity A).

Validated HPLC-UV Protocol

Objective: Quantify Iopamidol and Related Substances (A, B) with resolution > 1.5.

1. Chromatographic Conditions
  • System: High-Performance Liquid Chromatography (HPLC) with UV Detection.[1][3]

  • Column: C18 (L1 packing),

    
    , 
    
    
    
    (e.g., Zorbax SB-C18 or equivalent).
    • Why: A standard C18 provides sufficient hydrophobic retention to separate the non-polar Impurity A from the polar Iopamidol.

  • Temperature:

    
    .
    
    • Criticality:Strict Control Required. Higher temperatures (

      
      ) degrade the resolution between Iopamidol and Impurity B.
      
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    .[3]
    
  • Injection Volume:

    
    .
    
2. Mobile Phase Composition
  • Solvent A: Water (HPLC Grade).[1]

  • Solvent B: Methanol (HPLC Grade).[1]

    • Note: Avoid Acetonitrile if analyzing for very polar early-eluting degradants, as Methanol provides better solvation for the hydroxylated side chains.[1]

Gradient Program:

Time (min) Solvent A (%) Solvent B (%) Phase Description
0 98 2 Equilibration
5 98 2 Isocratic hold for polar impurities
30 85 15 Linear ramp to elute Iopamidol
45 50 50 Wash to elute hydrophobic Impurity A

| 50 | 98 | 2 | Re-equilibration |[1]

3. System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ): 
    
    
    
    between Iopamidol and Impurity B.
  • Tailing Factor (

    
    ): 
    
    
    
    for the Iopamidol peak.
  • Sensitivity: Signal-to-Noise (S/N)

    
     for Impurity A at 0.05% concentration level.[1]
    
Analytical Workflow Visualization

Analytical_Workflow cluster_Separation HPLC Separation (C18) Sample Sample Prep (1 mg/mL in H2O) Filter Filtration (0.45 µm PVDF) Sample->Filter Inject Injection (20 µL) Filter->Inject Gradient Gradient Elution (H2O / MeOH) Inject->Gradient Column Column Interaction (Hydrophobic Selectivity) Gradient->Column Detect UV Detection (240 nm) Column->Detect Data Data Analysis (Calc % Impurity) Detect->Data

Caption: Figure 2. Step-by-step analytical workflow for Iopamidol impurity profiling.

Part 5: Safety & Toxicity Implications

The comparative analysis of impurities is not merely academic; it translates directly to patient safety.

  • Aromatic Amine Toxicity (Impurity A): Unlike the parent Iopamidol molecule, which is chemically inert and rapidly excreted, Impurity A contains a free aniline-like amine group.[1] Primary aromatic amines are structurally alert for mutagenicity.

    • Mechanism:[4] Metabolic activation (N-hydroxylation) can lead to DNA adduct formation.

    • Control: The limit of NMT 0.1% is set to stay well below the Threshold of Toxicological Concern (TTC) for genotoxic impurities.

  • Free Iodide Toxicity: Excessive free iodide can disrupt thyroid function, causing transient hyperthyroidism (Jod-Basedow effect) or hypothyroidism (Wolff-Chaikoff effect), particularly in neonates or patients with pre-existing thyroid pathology.[1]

    • Comparison: Iopamidol formulations generally show high stability against deiodination if protected from light, comparable to Iohexol but superior to older ionic agents.[1]

References

  • European Pharmacopoeia (Ph. Eur.). Iopamidol Monograph 01/2017:1115.[1] European Directorate for the Quality of Medicines & HealthCare.

  • United States Pharmacopeia (USP). Iopamidol USP Monograph. USP-NF.

  • Rappai, G., et al. (2022). "Compatibility and stability of non-ionic iodinated contrast media in peritoneal dialysis solution."[5] Peritoneal Dialysis International.

  • Katayama, H., et al. "Adverse reactions to ionic and nonionic contrast media.[1] A report from the Japanese Committee on the Safety of Contrast Media." Radiology.

  • BenchChem. "Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions."[1][6]

  • Wong, G.T., et al. "Monomeric Nonionic Contrast Media: A Review of Iopamidol and Iohexol."[1] American Journal of Roentgenology.

Sources

A Comparative Guide to High-Fidelity Quantification of Iopamidol Impurity E: A Deep Dive into Method Accuracy and Precision

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Iopamidol, a widely used non-ionic, water-soluble iodinated contrast agent, is no exception.[1] Its synthesis can result in various process-related impurities that must be meticulously controlled to meet stringent regulatory standards.[1][2] Among these, Iopamidol Impurity E, chemically identified as (1S)-2-[[3,5-bis[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-2,4,6-triiodophenyl]amino]-1-methyl-2-oxoethyl acetate, requires precise and accurate quantification.[3][4]

This technical guide provides an in-depth analysis of the accuracy and precision of a robust High-Performance Liquid Chromatography (HPLC) method for quantifying Iopamidol Impurity E. We will dissect the causality behind experimental choices, compare methodological alternatives, and present a self-validating protocol grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[5][6]

The Analytical Landscape: Selecting the Right HPLC Approach

High-Performance Liquid Chromatography (HPLC) is the gold-standard for separating and quantifying Iopamidol and its related substances.[1][2] The predominant technique is reversed-phase HPLC, typically employing a C18 stationary phase, which offers a good balance of hydrophobicity for retaining Iopamidol and its structurally similar impurities.[7] However, alternative column chemistries can provide different selectivity, which may be advantageous for resolving challenging impurity pairs.[7]

Below is a comparison of two common HPLC column choices for Iopamidol impurity analysis.

ParameterMethod 1: USP Compendial MethodMethod 2: Alternative Selectivity
Stationary Phase Phenyl-group-bonded silica gel (e.g., L11 packing)[8]Octadecylsilyl silica gel (C18, L1 packing)[7][9]
Typical Particle Size 5 µm5 µm
Separation Principle Utilizes π-π interactions between the phenyl rings of the stationary phase and the aromatic rings in Iopamidol and its impurities, offering unique selectivity.[7]Primarily relies on hydrophobic interactions. A workhorse for a wide range of related substances.[7]
Key Advantage Can provide enhanced resolution for specific, structurally similar impurities that may co-elute on a C18 column.Robust, widely available, and extensively documented in scientific literature and pharmacopeias.[7][9]
Considerations Method parameters may need optimization for different impurity profiles.May not resolve all potential impurities from the main Iopamidol peak without extensive method development.

For the purpose of this guide, we will focus on a method adapted from the United States Pharmacopeia (USP), which specifies a phenyl-based column.[8] This choice is based on its established use and validated parameters for resolving Iopamidol related compounds.

A Validated Method for Iopamidol Impurity E Quantification

The following HPLC method provides a robust framework for the accurate and precise determination of Iopamidol Impurity E. The parameters are based on established pharmacopoeial methods.[1][8]

  • Chromatographic System:

    • Column: Phenyl-group-bonded silica gel, 250 mm x 4.6 mm, 5 µm particle size (USP L11 packing).[8]

    • Mobile Phase: Gradient elution using a mixture of an aqueous phase (e.g., water) and an organic modifier (e.g., acetonitrile).[8]

    • Flow Rate: 2.0 mL/min.[1]

    • Column Temperature: 60°C.[1][8]

    • Detection: UV spectrophotometer at 240 nm.[1][8]

    • Injection Volume: 20 µL.[1]

The rationale for these parameters is rooted in achieving optimal separation. The high temperature (60°C) helps to reduce viscosity and improve peak shape, while the gradient elution ensures that both early and late-eluting impurities are effectively separated and quantified.[9][10] The 240 nm detection wavelength is a common choice for iodinated compounds like Iopamidol.[1]

Experimental Validation: Proving Accuracy and Precision

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[11][12] For an impurity method, this means proving it can reliably measure the impurity at its specification limit. We will follow the principles outlined in the ICH Q2(R1) guideline.[5]

Accuracy: Closeness to the True Value

Accuracy is determined by assessing the agreement between the measured value and a known "true" value.[13] For impurity quantification, this is typically done through a recovery study by spiking the drug substance with a known amount of the impurity standard.[13]

  • Prepare a Stock Solution of Impurity E: Accurately weigh a suitable amount of Iopamidol Impurity E reference standard and dissolve it in an appropriate solvent (e.g., water or mobile phase) to create a stock solution of known concentration.

  • Prepare Spiked Sample Solutions: Accurately weigh the Iopamidol drug substance into a series of volumetric flasks. Spike these samples with the Impurity E stock solution to achieve concentrations corresponding to, for example, 50%, 100%, and 150% of the impurity specification limit. Prepare each concentration level in triplicate.

  • Prepare an Unspiked Control: Prepare a solution of the Iopamidol drug substance without any added Impurity E to determine the baseline level of the impurity, if any.

  • Analysis: Analyze the unspiked control and all nine spiked samples (3 levels x 3 replicates) using the HPLC method described in Section 2.

  • Calculation: Calculate the percentage recovery for each spiked sample using the following formula:

    % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] x 100%

The workflow for this accuracy study is visualized below.

Accuracy_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_results Results Impurity_Stock Prepare Impurity E Stock Solution Spike_Samples Spike Iopamidol Samples (3 levels, n=3) Impurity_Stock->Spike_Samples HPLC_Analysis Analyze all samples via validated HPLC method Spike_Samples->HPLC_Analysis Unspiked_Control Prepare Unspiked Iopamidol Control Unspiked_Control->HPLC_Analysis Calculate_Recovery Calculate % Recovery for each replicate HPLC_Analysis->Calculate_Recovery Report Report Mean % Recovery and RSD at each level Calculate_Recovery->Report

Caption: Workflow for the Accuracy Assessment of the Iopamidol Impurity E Method.

The results of the accuracy study are typically presented in a table. The acceptance criteria for recovery in an impurity method are generally within 80.0% to 120.0% of the true value.

Spiking LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean % Recovery% RSD
50% (Limit of Quantitation)1.00.9898.01.5
100% (Specification Limit)2.02.03101.51.1
150%3.02.9799.00.9
Precision: Agreement Between Measurements

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[14] It is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[12]

A. Repeatability (Intra-assay Precision) Repeatability demonstrates the precision under the same operating conditions over a short interval of time.[14]

  • Prepare Sample: Prepare a single homogeneous sample of Iopamidol spiked with Impurity E at 100% of the specification limit.

  • Analysis: Perform a minimum of six replicate injections of this sample.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the measured concentrations.

B. Intermediate Precision Intermediate precision expresses within-laboratory variations, such as different days, different analysts, or different equipment.[12][14]

  • Vary Conditions: Using the same homogeneous sample from the repeatability study, perform another set of six replicate injections on a different day, with a different analyst, and/or on a different HPLC system.

  • Analysis: Analyze the six replicates under the varied conditions.

  • Calculation: Calculate the %RSD for this second set of measurements. Additionally, combine the data from both the repeatability and intermediate precision studies (12 measurements total) and calculate a cumulative %RSD.

The experimental design for precision studies is illustrated below.

Precision_Workflow cluster_prep Sample Preparation cluster_repeat Repeatability (Day 1, Analyst 1) cluster_inter Intermediate Precision (Day 2, Analyst 2) cluster_overall Overall Precision Prep_Sample Prepare Homogeneous Sample: Iopamidol spiked with Impurity E Analysis_1 Perform 6 Replicate Injections Prep_Sample->Analysis_1 Analysis_2 Perform 6 Replicate Injections Prep_Sample->Analysis_2 RSD_1 Calculate %RSD Analysis_1->RSD_1 RSD_Overall Calculate Cumulative %RSD (n=12) RSD_1->RSD_Overall RSD_2 Calculate %RSD Analysis_2->RSD_2 RSD_2->RSD_Overall

Caption: Experimental Design for Repeatability and Intermediate Precision Studies.

The precision is expressed as the Relative Standard Deviation (%RSD). For impurities at the specification limit, the %RSD should typically be not more than 10%.

Precision LevelParameterReplicate 1-6 (% Area)Replicate 7-12 (% Area)
Repeatability Day 1, Analyst A, System 10.152, 0.150, 0.155, 0.149, 0.151, 0.153-
Mean 0.1517-
%RSD 1.4% -
Intermediate Precision Day 2, Analyst B, System 2-0.156, 0.158, 0.153, 0.155, 0.159, 0.154
Mean -0.1558
%RSD -1.5%
Overall Precision Cumulative (n=12) Mean: 0.1538%RSD: 2.1%

Conclusion

This guide outlines a robust, validated HPLC method for the quantification of Iopamidol Impurity E, grounded in established pharmacopoeial procedures and ICH guidelines.[1][5][8] The experimental protocols for assessing accuracy and precision provide a self-validating framework for ensuring that the analytical method is fit for its intended purpose: to reliably monitor and control impurities, thereby guaranteeing the safety and efficacy of the Iopamidol drug product.[11] By demonstrating high accuracy (recovery between 98.0% and 101.5%) and excellent precision (%RSD < 3%), this method proves to be a reliable tool for quality control and drug development professionals.

References

  • A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities - Benchchem.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • Naidong, W., & Ghodbane, S. DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. Semantic Scholar.
  • Navigating the Labyrinth of Iopamidol Impurity Profiling: A Technical Guide to Optimal HPLC Column Selection - Benchchem.
  • [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards.
  • Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate.
  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • CAS No : 60166-92-9| Product Name : Iopamidol - Impurity E. Pharmaffiliates.
  • Iopamidol-impurities - Pharmaffiliates.
  • Iopamidol USP 2025.
  • Public Assessment Report Scientific discussion Iopamidol ADOH 408 mg/ml (200 mg iodine/ml), solution for injection. Geneesmiddeleninformatiebank.
  • Official Monographs for Part I / Iopamidol.
  • Validation of Analytical Procedures.
  • iopamidol - TLC Pharmaceutical Standards.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Iopamidol EP Impurity E | CAS 60166-92-9 - Veeprho.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.